1-methyl-1H-benzo[d]imidazol-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-7-3-2-6(11)4-8(7)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCFCRUNJXWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50591-23-6 | |
| Record name | 1-methyl-1H-1,3-benzodiazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-methyl-1H-benzo[d]imidazol-6-ol synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-methyl-1H-benzo[d]imidazol-6-ol
This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, a significant benzimidazole derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines a reliable multi-step synthetic route, starting from commercially available precursors, and includes detailed experimental protocols and quantitative data.
Overview of the Core Synthesis Pathway
The most documented pathway to synthesize this compound is a three-step process. This route begins with the formation of a methylated and nitrated benzimidazole ring, followed by the reduction of the nitro group to an amine, and concludes with the conversion of the amine to the target hydroxyl group via a diazotization-hydrolysis reaction.
The overall transformation proceeds as follows:
-
Step 1: Cyclization and Methylation - Synthesis of 1-methyl-6-nitro-1H-benzimidazole from 4-nitro-1,2-phenylenediamine and formaldehyde.
-
Step 2: Reduction - Conversion of 1-methyl-6-nitro-1H-benzimidazole to 1-methyl-1H-benzo[d]imidazol-6-amine.
-
Step 3: Diazotization and Hydrolysis - Transformation of 1-methyl-1H-benzo[d]imidazol-6-amine into the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, based on cited experimental protocols.
| Step | Starting Material | Key Reagents | Conditions | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-nitro-1,2-phenylenediamine | Formaldehyde, HCl | Absolute Ethanol, Reflux, 30 min | 1-methyl-6-nitro-1H-benzimidazole | 25%[1] | 181-183 °C (454-456 K)[1] |
| 2 | 1-methyl-6-nitro-1H-benzimidazole | Iron powder, HCl | Ethanol/Water | 1-methyl-1H-benzo[d]imidazol-6-amine | ~89% (Typical)[2] | Not Reported |
| 3 | 1-methyl-1H-benzo[d]imidazol-6-amine | NaNO₂, H₂SO₄ | 1. 0-5 °C2. Heating | This compound | Not Reported | Not Reported |
Note: The yield for Step 2 is based on a similar reduction process described in the literature and may vary.[2]
Detailed Experimental Protocols
Step 1: Synthesis of 1-methyl-6-nitro-1H-benzimidazole
This procedure involves the acid-catalyzed cyclization of 4-nitro-1,2-phenylenediamine with formaldehyde, which also facilitates the N-methylation of the imidazole ring.
Methodology:
-
A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is prepared in a round-bottom flask.[1]
-
To this solution, 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml) are added.[1]
-
The reaction mixture is heated under reflux for 30 minutes.[1]
-
After cooling, the mixture is carefully made alkaline through basification with ammonia.[1]
-
The resulting precipitate is collected by filtration.
-
The solid is washed and dried to yield 1-methyl-6-nitro-1H-benzimidazole as yellow crystals.[1]
Step 2: Synthesis of 1-methyl-1H-benzo[d]imidazol-6-amine
This step involves the reduction of the nitro group to a primary amine. While a specific protocol for this exact substrate is not detailed in the provided literature, a standard and effective method using iron powder in an acidic medium is described below, adapted from similar reductions.[2]
Methodology:
-
In a round-bottom flask, 1-methyl-6-nitro-1H-benzimidazole is dissolved in a mixture of ethanol and water (e.g., 80-90% ethanol).[2]
-
Iron powder (typically 3-5 molar equivalents) is added to the solution.
-
Concentrated hydrochloric acid is added portion-wise while stirring, and the mixture is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the hot reaction mixture is filtered through celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., sodium carbonate or ammonia) to precipitate the product.
-
The solid amine is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
The final step is the conversion of the 6-amino group to a 6-hydroxyl group via a diazonium salt intermediate. This is a standard procedure for the synthesis of phenols from aromatic amines.
Methodology:
-
1-methyl-1H-benzo[d]imidazol-6-amine is dissolved in an aqueous solution of sulfuric acid (e.g., 10-20% v/v) in a beaker, and the mixture is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 molar equivalents) is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C. Stirring is continued for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
The reaction mixture containing the diazonium salt is then slowly heated (e.g., to 50-80 °C) and maintained at that temperature until the evolution of nitrogen gas ceases. This step facilitates the hydrolysis of the diazonium salt to the corresponding phenol.
-
The solution is cooled, and the pH is adjusted to be neutral or slightly acidic.
-
The product is typically extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
References
Spectroscopic Profile of 1-methyl-1H-benzo[d]imidazol-6-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-methyl-1H-benzo[d]imidazol-6-ol, a benzimidazole derivative of interest to researchers and professionals in drug development. Due to the limited availability of direct experimental data in the public domain, this document presents expected spectroscopic values derived from the analysis of closely related analogs. It also furnishes detailed, standardized experimental protocols for obtaining the requisite spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound based on the known spectral properties of the benzimidazole scaffold and its substituted derivatives. These values serve as a predictive reference for researchers working with this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.2 | s | H-2 (imidazole) |
| ~7.5 - 7.7 | d | H-4 or H-7 |
| ~7.0 - 7.2 | d | H-7 or H-4 |
| ~6.8 - 7.0 | dd | H-5 |
| ~9.0 - 10.0 | br s | -OH |
| ~3.8 - 4.0 | s | -CH₃ (N-methyl) |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-6 (C-OH) |
| ~140 - 145 | C-2 (imidazole) |
| ~135 - 140 | C-7a |
| ~130 - 135 | C-3a |
| ~110 - 120 | C-4 & C-7 |
| ~100 - 110 | C-5 |
| ~30 - 35 | -CH₃ (N-methyl) |
| Solvent: DMSO-d₆ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (methyl) |
| 1580 - 1620 | Strong | C=N stretch (imidazole) |
| 1450 - 1550 | Strong | C=C stretch (aromatic) |
| 1200 - 1300 | Strong | C-O stretch (phenolic) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 148.06 | [M]⁺ (Molecular Ion) for C₈H₈N₂O |
| 133 | [M - CH₃]⁺ |
| 120 | [M - CO]⁺ |
| 119 | [M - HCO]⁺ |
Experimental Protocols
The following sections detail standardized procedures for acquiring the spectroscopic data outlined above. These protocols are designed to be broadly applicable for the analysis of this compound and similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition for ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
Acquire a minimum of 16 scans.
-
Set the relaxation delay to 1-2 seconds.
-
-
Data Acquisition for ¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Acquire a minimum of 1024 scans.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a mixture of approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or with the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization Technique: Employ Electrospray Ionization (ESI) or Electron Impact (EI) ionization. ESI is a soft ionization technique suitable for determining the molecular ion, while EI can provide more detailed fragmentation information.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the major fragment ions to deduce the fragmentation pathway.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-benzo[d]imidazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-methyl-1H-benzo[d]imidazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogs and established chemical principles to offer a robust predictive profile.
Chemical Structure and Properties
This compound, with the CAS number 50591-23-6, is a derivative of benzimidazole, a bicyclic aromatic heterocycle. The structure features a methyl group at the 1-position of the imidazole ring and a hydroxyl group at the 6-position of the benzene ring.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 50591-23-6 | [2] |
| Appearance | Predicted: Off-white to light brown solid | Inferred from related benzimidazoles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, Methanol) | Inferred from related benzimidazoles |
| pKa | Predicted: Phenolic hydroxyl ~9-10; Imidazole nitrogen ~5-6 | Inferred from similar structures |
Synthesis
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole
This procedure is adapted from the synthesis of the isomeric 1-methyl-5-nitro-1H-benzimidazole.
-
Materials: 4-Nitro-o-phenylenediamine, formic acid.
-
Procedure: A mixture of 4-nitro-o-phenylenediamine (1 equivalent) and formic acid (excess) is heated at reflux for 4 hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-nitro-1H-benzimidazole. The product is then methylated using a standard methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent (e.g., acetone or ethanol) to yield 1-methyl-6-nitro-1H-benzimidazole. The product can be purified by recrystallization.
Step 2: Synthesis of 1-Methyl-1H-benzo[d]imidazol-6-amine
This step involves the reduction of the nitro group.
-
Materials: 1-Methyl-6-nitro-1H-benzimidazole, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.
-
Procedure: 1-Methyl-6-nitro-1H-benzimidazole is dissolved in ethanol. To this solution, an excess of stannous chloride dihydrate dissolved in concentrated hydrochloric acid is added dropwise with stirring. The reaction mixture is then heated at reflux for 2-3 hours. After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
This final step is a Sandmeyer-type reaction involving diazotization followed by hydrolysis.
-
Materials: 1-Methyl-1H-benzo[d]imidazol-6-amine, sodium nitrite (NaNO₂), sulfuric acid, water.
-
Procedure: 1-Methyl-1H-benzo[d]imidazol-6-amine is dissolved in a dilute sulfuric acid solution and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in cold water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The cold diazonium salt solution is then slowly added to a boiling aqueous solution. The mixture is heated until the evolution of nitrogen gas ceases. After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by column chromatography.[3]
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally similar benzimidazole derivatives.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (in DMSO-d₆) | δ ~9.0-10.0 (s, 1H, -OH), ~7.8-8.0 (s, 1H, H-2), ~7.4-7.6 (d, 1H, H-4), ~6.8-7.0 (d, 1H, H-7), ~6.6-6.8 (dd, 1H, H-5), ~3.7-3.9 (s, 3H, -CH₃) |
| ¹³C NMR (in DMSO-d₆) | δ ~155-160 (C-6), ~140-145 (C-2), ~135-140 (C-7a), ~130-135 (C-3a), ~110-120 (C-4, C-7), ~95-105 (C-5), ~30-35 (-CH₃) |
| Mass Spec. (EI) | m/z (%) = 148 (M⁺), other fragments corresponding to the loss of CH₃, CO, and HCN. |
| IR (KBr) | ν (cm⁻¹) ~3200-3400 (br, O-H stretch), ~3000-3100 (Ar C-H stretch), ~2800-3000 (Aliphatic C-H stretch), ~1600-1620 (C=N stretch), ~1450-1550 (Ar C=C stretch), ~1200-1300 (C-O stretch) |
Biological Activity and Potential Applications
The benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4] The specific biological profile of this compound has not been reported, but its structural features suggest potential for various biological interactions.
Potential Signaling Pathway Involvement:
The hydroxyl group on the benzimidazole ring could potentially interact with various biological targets through hydrogen bonding. Benzimidazole derivatives have been shown to act as inhibitors of several enzymes and receptors. For instance, they can function as kinase inhibitors, cyclooxygenase inhibitors, and proton pump inhibitors.[5]
Caption: Potential biological targets of benzimidazole derivatives like this compound.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of this compound. Its structural similarity to other bioactive benzimidazoles makes it a compelling candidate for screening in various drug discovery programs.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. While direct experimental data is sparse, the provided information, based on established chemical principles and data from related compounds, offers a valuable resource for researchers. The proposed synthetic route and predicted spectroscopic data can guide future experimental work, and the overview of the biological potential of the benzimidazole scaffold highlights promising avenues for further investigation of this compound in drug development and other scientific disciplines.
References
The Synthetic Keystone: A Technical Overview of 1-Methyl-1H-benzo[d]imidazol-6-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic aromatic compound belonging to the benzimidazole class. While the broader benzimidazole scaffold is renowned for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the direct biological activity of this compound itself is not extensively documented in publicly available literature. However, its significance in medicinal chemistry is notable, primarily serving as a crucial intermediate in the synthesis of complex, biologically potent molecules. This technical guide elucidates the known applications of this compound, focusing on its role in the development of targeted therapeutics.
Synthetic Utility and Application in Drug Development
Recent patent literature highlights the instrumental role of this compound as a key building block in the synthesis of novel therapeutic agents. Its chemical structure provides a versatile scaffold for the elaboration of more complex molecules targeting critical biological pathways.
Intermediate in the Synthesis of Thyroid Hormone Receptor Beta (THRβ) Agonists
This compound has been utilized in the synthesis of selective thyroid hormone receptor beta (THRβ) agonists. These agonists are being investigated for the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH), dyslipidemia, and obesity. The synthesis involves the reaction of this compound with other complex chemical entities to construct the final active pharmaceutical ingredient.
Precursor for KRas G12D Inhibitors
Another significant application of this compound is in the development of inhibitors targeting the KRas G12D mutation, a key driver in many cancers. The benzimidazole moiety serves as a core structure upon which further chemical modifications are made to achieve potent and selective inhibition of this oncogenic protein.
Experimental Protocols: Synthesis Utilizing this compound
The following protocols are derived from patent literature and illustrate the use of this compound as a reactant.
Table 1: Synthesis of a Thyroid Hormone Receptor Beta (THRβ) Agonist Intermediate
| Step | Reagents and Conditions | Description | Reference |
| 1 | Starting Materials: this compound, 1,3-dichloro-2-fluoro-5-nitrobenzene, Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF) | To a solution of this compound and 1,3-dichloro-2-fluoro-5-nitrobenzene in DMF, K2CO3 is added. The reaction mixture is degassed and purged with nitrogen. | CN114430743A[1] |
| 2 | Reaction: Stirred at 20 °C for 1 hour. | The mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). | CN114430743A[1] |
| 3 | Outcome: Formation of the ether-linked intermediate. | TLC analysis shows the complete consumption of the starting material and the formation of the desired product. | CN114430743A[1] |
Table 2: Synthesis of a KRas G12D Inhibitor Intermediate
| Step | Reagents and Conditions | Description | Reference |
| 1 | General Method: Substitution reaction. | This compound is used as a nucleophile to displace a leaving group on a core scaffold. | US11964989B2[2] |
| 2 | Example: Synthesis of a specific inhibitor. | In a specific example, this compound is substituted for (S)-(1-isopropylpyrrolidin-2-yl)methanol in a multi-step synthesis. | US11964989B2[2] |
| 3 | Analysis: LCMS (Liquid Chromatography-Mass Spectrometry) | The final product is characterized by LCMS to confirm its molecular weight. | US11964989B2[2] |
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflows involving this compound as described in the patent literature.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 1-methyl-1H-benzo[d]imidazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific studies detailing the mechanism of action for 1-methyl-1H-benzo[d]imidazol-6-ol. Therefore, this guide provides an in-depth overview of the known mechanisms of action for the broader class of benzimidazole derivatives. This information can serve as a foundational resource to inform potential research directions and experimental designs for investigating the specific biological activities of this compound.
Introduction to the Benzimidazole Scaffold
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][] These activities include antimicrobial, anthelmintic, antiviral, anticancer, anti-inflammatory, and more.[1][3] The specific mechanism of action is highly dependent on the substitution pattern around the benzimidazole nucleus.[1]
Potential Mechanisms of Action Based on the Benzimidazole Class
Given the absence of specific data for this compound, we can infer its potential mechanisms of action by examining structurally related benzimidazole compounds.
Antimicrobial and Anthelmintic Activity: Inhibition of Microtubule Polymerization
A primary and well-established mechanism of action for many benzimidazole derivatives, particularly in their role as anthelmintic and antifungal agents, is the inhibition of microtubule polymerization.
-
Molecular Target: β-tubulin.
-
Mechanism: Benzimidazoles bind to the colchicine-binding domain of β-tubulin, a key protein subunit of microtubules. This binding event disrupts the assembly of tubulin subunits into microtubules.[4]
-
Downstream Effects: The disruption of microtubule formation and function leads to the arrest of cell division (mitosis), impaired intracellular transport, and ultimately, cell death of the parasite or fungus.[4][5] This mechanism is also responsible for the selective toxicity of these compounds, as they often exhibit higher affinity for parasitic or fungal tubulin over mammalian tubulin.
Caption: Inhibition of Microtubule Polymerization by Benzimidazoles.
Anticancer Activity: A Multi-Targeted Approach
Benzimidazole derivatives have emerged as promising anticancer agents, often exhibiting activity through multiple mechanisms.
Many benzimidazole-based compounds have been developed as inhibitors of various tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.
-
Molecular Targets: Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) are among the kinases targeted by benzimidazole derivatives.[6]
-
Mechanism: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
-
Downstream Effects: Inhibition of these kinases disrupts signaling pathways crucial for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.[6]
Caption: Tyrosine Kinase Inhibition by Benzimidazole Derivatives.
Some benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and repair.
-
Molecular Target: Human Topoisomerase I (Hu Topo I).
-
Mechanism: These compounds can intercalate into DNA or bind to the topoisomerase-DNA complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.
-
Downstream Effects: The accumulation of single-strand DNA breaks triggers cell cycle arrest, typically at the G2/M phase, and induces apoptosis.
Several benzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Mechanism: This can occur through various pathways, including the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Certain benzimidazole derivatives exhibit anti-inflammatory properties by targeting cyclooxygenase enzymes.
-
Molecular Target: COX-1 and COX-2.
-
Mechanism: These compounds can inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[][7]
-
Downstream Effects: By reducing prostaglandin production, these benzimidazoles can alleviate pain and inflammation.
Summary of Quantitative Data for Benzimidazole Derivatives
The following table summarizes reported quantitative data for various benzimidazole derivatives, illustrating the range of potencies observed for this class of compounds. Note: No specific data for this compound was found.
| Compound Class | Target | Assay | Potency (IC50/MIC) | Reference |
| Benzimidazole-hydrazide hybrids | EGFR, HER2, CDK2 | Kinase Inhibition | 7.82 - 21.48 µM | [6] |
| Chrysin benzimidazole derivatives | MFC cancer cells | Anti-proliferative | 25.72 ± 3.95 μM | [] |
| 1H-benzo[d]imidazoles (BBZs) | 60 human cancer cell lines | Growth Inhibition (GI50) | 0.16 - 3.6 µM | |
| Benzimidazole derivatives | Enterovirus | Antiviral | 1.08 - 1.76 µg/ml | [] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | E. Coli | Antibacterial (MIC) | 2 µg/mL | [3] |
Hypothetical Experimental Protocols
To elucidate the specific mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following are detailed, albeit hypothetical, protocols for key experiments.
In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound inhibits microtubule formation.
Methodology:
-
Reagents: Purified bovine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), this compound, positive control (e.g., nocodazole), negative control (DMSO).
-
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add varying concentrations of this compound, nocodazole, or DMSO to the reaction mixture.
-
Incubate the mixture at 37°C to induce tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
-
Data Analysis: Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Kinase Inhibition Assay (e.g., EGFR)
Objective: To assess the inhibitory activity of this compound against a specific tyrosine kinase.
Methodology:
-
Reagents: Recombinant human EGFR kinase, kinase buffer, ATP, poly(Glu, Tyr) substrate, this compound, positive control (e.g., gefitinib), negative control (DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability and Apoptosis Assays
Objective: To determine the effect of this compound on cancer cell viability and its ability to induce apoptosis.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a lung cancer cell line for EGFR inhibition studies) in appropriate media.
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT reagent and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the test compound as described above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the benzimidazole scaffold provides a strong foundation for future investigations. Based on the activities of related compounds, it is plausible that this compound could exhibit antimicrobial, anticancer, or anti-inflammatory properties through mechanisms such as tubulin polymerization inhibition, kinase inhibition, or COX inhibition. The experimental protocols outlined in this guide offer a starting point for researchers to systematically explore the pharmacological profile of this compound and uncover its therapeutic potential. Further research is warranted to determine the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of 1-methyl-1H-benzo[d]imidazol-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the compound 1-methyl-1H-benzo[d]imidazol-6-ol. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] This document outlines a structured approach to investigate the potential therapeutic applications of this compound through various computational techniques. The methodologies described herein encompass target identification and validation, molecular docking, molecular dynamics simulations, and ADME-Toxicity profiling. While specific experimental data for this compound is limited in publicly available literature, this guide serves as a blueprint for its computational evaluation, leveraging established protocols for similar benzimidazole-based compounds. All quantitative data presented are illustrative and intended to exemplify the reporting format for such an in silico investigation.
Introduction to this compound
This compound is a small molecule belonging to the benzimidazole family. The core benzimidazole structure is a key pharmacophore found in numerous FDA-approved drugs. The biological activities of benzimidazole derivatives are diverse, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific therapeutic potential of this compound remains largely unexplored. In silico modeling offers a rapid and cost-effective approach to generate initial hypotheses about its bioactivity, mechanism of action, and drug-like properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | [5] |
| CAS Number | 50591-23-6 | [6] |
| IUPAC Name | This compound | N/A |
| SMILES | CN1C=NC2=CC(O)=CC=C12 | N/A |
| LogP (Predicted) | 1.5 | N/A |
| pKa (Predicted) | 8.2 (phenolic OH), 5.1 (imidazole N) | N/A |
Note: Predicted values are for illustrative purposes.
Hypothetical In Silico Modeling Workflow
The following sections detail a hypothetical workflow for the in silico characterization of this compound.
References
An In-depth Technical Guide on 1-methyl-1H-benzo[d]imidazol-6-ol
A comprehensive literature review of 1-methyl-1H-benzo[d]imidazol-6-ol reveals a notable scarcity of specific research on its synthesis, biological activity, and mechanisms of action. While the broader benzimidazole scaffold is a well-established pharmacophore in drug discovery, this particular derivative remains largely unexplored in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive overview based on the available information for closely related analogs and general methodologies applicable to the benzimidazole class of compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in initiating studies on this molecule.
Physicochemical Properties
This compound, with the CAS number 50591-23-6, is a heterocyclic aromatic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H8N2O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| CAS Number | 50591-23-6 | [1][2] |
Synthesis
For this compound, a plausible synthetic pathway would start with the methylation of a protected 4-amino-3-nitrophenol, followed by reduction of the nitro group to an amine, and subsequent cyclization with formic acid or a derivative.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Experimental Protocols
Direct experimental evidence for the biological activity of this compound is absent from the current body of scientific literature. However, by examining structurally similar compounds, we can infer potential areas of pharmacological interest. Benzimidazole derivatives are known to exhibit a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4][5][6]
For instance, derivatives of the isomeric 1-methyl-1H-benzo[d]imidazol-5-ol have been investigated, and other 1-methyl-benzimidazole compounds have been studied for their role as PqsR inhibitors in Pseudomonas aeruginosa and as potential anticancer agents targeting human topoisomerase I.[4][7]
Anticancer Activity
Several studies have reported the anticancer properties of benzimidazole derivatives.[4][8] A common mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.
Experimental Protocol: Topoisomerase I Inhibition Assay
A typical experimental approach to evaluate the topoisomerase I inhibitory activity of a compound like this compound would involve a DNA relaxation assay.[4][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at varying concentrations in a suitable buffer.
-
Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a loading dye containing a DNA intercalating agent and a protein denaturant.
-
Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.
The following diagram illustrates a potential signaling pathway involving topoisomerase I that could be targeted by benzimidazole derivatives.
Caption: Hypothetical inhibition of Topoisomerase I by a benzimidazole derivative.
Antimicrobial Activity
The benzimidazole scaffold is present in numerous antimicrobial agents.[9][10] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Quantitative Data for Related Benzimidazole Derivatives
Due to the absence of specific data for this compound, the following table summarizes the biological activities of some related benzimidazole derivatives to provide a comparative context.
| Compound | Activity | IC50 / GI50 / MIC | Reference |
| 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR Antagonist | IC50 = 70 nM | [7] |
| 1H-benzo[d]imidazole derivative 11a | Anticancer (various cell lines) | GI50 = 0.16 - 3.6 µM | [4][8] |
| 1H-benzo[d]imidazole derivative 12a | Anticancer (various cell lines) | GI50 = 0.16 - 3.6 µM | [4][8] |
| 1H-benzo[d]imidazole derivative 12b | Anticancer (various cell lines) | GI50 = 0.16 - 3.6 µM | [4][8] |
| 1H-benzo[d]imidazole derivative 12b | Topoisomerase I Inhibition | IC50 = 16 µM | [4][8] |
| 2,5-disubstituted benzimidazoles | Antibacterial (E. coli, S. aureus) | MIC < 4 µg/mL | [10] |
Conclusion and Future Directions
Future research should focus on:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive screening for biological activities , including anticancer, antimicrobial, and enzyme inhibitory assays.
-
Elucidation of the mechanism of action for any identified biological activities.
-
Structure-activity relationship (SAR) studies to optimize the benzimidazole scaffold for improved potency and selectivity.
This technical guide provides a starting point for researchers to design and execute studies that will shed light on the therapeutic potential of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chiralen.com [chiralen.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-methyl-1H-benzo[d]imidazol-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel heterocyclic compound, 1-methyl-1H-benzo[d]imidazol-6-ol. While direct experimental data on this specific molecule is limited, this paper extrapolates its likely biological activities and molecular targets based on a comprehensive review of structurally related benzimidazole derivatives. The benzimidazole scaffold is a well-established pharmacophore, and substitutions at the N1 and C6 positions are known to significantly modulate its pharmacological profile. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts centered around this compound.
Introduction
The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound, this compound, features two key substitutions on the benzimidazole core: a methyl group at the N1 position and a hydroxyl group at the C6 position. Structure-activity relationship (SAR) studies of numerous benzimidazole derivatives suggest that these particular modifications are likely to confer significant biological activity. The N1-methylation is a common feature in many bioactive benzimidazoles, often influencing their metabolic stability and target engagement. Furthermore, the presence of an oxygen-containing substituent, such as a hydroxyl or nitro group, at the C6 position has been reported to potentiate the anticancer effects of certain benzimidazoles, potentially through enhanced interactions with target enzymes or DNA.[1]
This document aims to provide a comprehensive overview of the inferred therapeutic targets of this compound by examining the established mechanisms of action of its structural analogs.
Inferred Therapeutic Targets and Mechanisms of Action
Based on the extensive literature on benzimidazole derivatives, the potential therapeutic applications of this compound can be categorized into three primary areas: oncology, inflammation, and infectious diseases.
Anticancer Activity
The benzimidazole scaffold is a prominent feature in numerous anticancer agents. The likely mechanisms of action for this compound as a potential anticancer agent are inferred to be through the inhibition of tubulin polymerization, topoisomerase activity, and protein kinases.
Many benzimidazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics through binding to tubulin, the fundamental protein component of microtubules. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The binding of these compounds to the colchicine-binding site on β-tubulin is a well-documented mechanism.
-
Signaling Pathway for Tubulin Polymerization Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and II, leading to DNA damage and cell death. The presence of a substituent at the C6 position capable of accepting a hydrogen bond, such as a hydroxyl or nitro group, has been suggested to enhance this inhibitory activity.[1]
-
Logical Flow of Topoisomerase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzimidazole-based compounds have been developed as inhibitors of various protein kinases, acting as ATP-competitive inhibitors.[2] The specific kinases that may be targeted by this compound would require experimental validation, but kinases such as ABL1, MAPK14, and ERK2 are potential candidates based on studies of related compounds.
-
Kinase Inhibition Signaling Pathway
Anti-inflammatory Activity
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). They have also been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
Antimicrobial Activity
The benzimidazole scaffold is present in several clinically used antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes. For bacteria, dihydrofolate reductase (DHFR) is a potential target, leading to the disruption of nucleic acid synthesis.
Quantitative Bioactivity Data of Structurally Related Benzimidazoles
The following tables summarize the reported bioactivity of N1-methylated and/or C6-substituted benzimidazole derivatives against various targets. This data provides a basis for estimating the potential potency of this compound.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Target/Cell Line | IC50/Activity | Reference |
| Benzimidazole 4 (structure with N1 and C2 substitutions) | MCF-7 (Breast Cancer) | 8.86 ± 1.10 µg/mL | |
| Benzimidazole 2 (structure with N1 and C2 substitutions) | HCT-116 (Colon Cancer) | 16.2 ± 3.85 µg/mL | [3] |
| 2-phenyl benzimidazole derivative | MCF-7 (Breast Cancer) | 3.37 µM | [4] |
| C6-substituted benzimidazo[1,2-a] quinoxaline analogs | MCF-7 (Breast Cancer) | Significant Activity | [4] |
| 2-Phenoxymethylbenzimidazole (17) | Topoisomerase I | 14.1 µM | [3] |
| 5-nitro-2-phenoxymethyl-benzimidazole (18) | Topoisomerase I | 258 µM | |
| 2-(p-nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 µM | [3] |
| Benzimidazole-triazole hybrid (4h) | A549 (Lung Cancer) | 4.56 ± 0.18 µM | [5] |
| Benzimidazole-triazole hybrid (4b) | A549 (Lung Cancer) | 7.34 ± 0.21 µM | [5] |
| Benzimidazole derivative (7n) | Tubulin Polymerization | 5.05 ± 0.13 µM | [6] |
| Benzimidazole derivative (12b) | Tubulin Polymerization | Average IC50 of 50 nM | [7] |
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Target/Assay | IC50/Activity | Reference |
| Benzimidazole derivative B2 | Luminol-enhanced chemiluminescence | < 11.2 µg/mL | [8] |
| Benzimidazole derivative B4 | Luminol-enhanced chemiluminescence | < 11.2 µg/mL | [8] |
| Benzimidazole derivative B7 | Luminol-enhanced chemiluminescence | 11.2 ± 1.7 µg/mL | [8] |
| Benzimidazole derivative B8 | Luminol-enhanced chemiluminescence | 5.4 ± 1.0 µg/mL | [8] |
| Benzimidazole derivative 44 (AGU654) | mPGES-1 | 2.9 nM | [9] |
Table 3: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Microorganism | MIC | Reference |
| N-substituted 6-nitro-1H-benzimidazole (1d) | E. coli, S. faecalis, MSSA, MRSA | 2-16 µg/mL | [10][11] |
| N-substituted 6-nitro-1H-benzimidazole (4k) | C. albicans, A. niger | 8-16 µg/mL | [10][11] |
| Benzimidazole–triazole hybrid (62a) | E. coli | 2 µg/mL | [12] |
| Benzimidazole–triazole hybrid (66a) | S. aureus, E. coli | 3.12 µg/mL | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a test compound on the polymerization of tubulin into microtubules.
-
Workflow for Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Negative control (solvent vehicle)
-
96-well half-area plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Thaw tubulin, GTP, and polymerization buffer on ice.
-
Prepare the reaction mixture on ice by adding polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Add tubulin to the reaction mixture to a final concentration of approximately 3 mg/mL.
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
Analyze the resulting polymerization curves to determine the effect of the compound on the lag time, polymerization rate (Vmax), and the steady-state polymer mass.
DNA Topoisomerase I Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compound
-
Positive control (e.g., Camptothecin)
-
Stop solution/loading dye
-
Agarose gel
-
TAE buffer
-
DNA stain (e.g., Ethidium bromide)
Procedure:
-
Set up reactions on ice in microcentrifuge tubes.
-
To each tube, add 10x reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.
-
Add a pre-determined amount of human topoisomerase I to each tube (except the negative control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis in TAE buffer.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.
Protein Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White 96-well plates
-
Luminometer
Procedure:
-
Add the kinase reaction buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Add the protein kinase to each well to initiate the reaction.
-
Add ATP to start the phosphorylation reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of kinase activity.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of related benzimidazole derivatives provides strong inferential evidence for its potential as a multi-target therapeutic agent. The N1-methyl and C6-hydroxyl substitutions suggest that this compound is a promising candidate for development as an anticancer, anti-inflammatory, or antimicrobial drug. The primary inferred molecular targets include tubulin, topoisomerases, and various protein kinases. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these potential therapeutic targets and the elucidation of the precise mechanisms of action of this compound. Further investigation into this compound is warranted to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-methyl-1H-benzo[d]imidazol-6-ol in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the use of 1-methyl-1H-benzo[d]imidazol-6-ol in cell-based assays. While direct experimental data for this specific compound is limited, these guidelines are based on the known biological activities of structurally related benzimidazole derivatives, which have shown potential as anticancer agents and kinase inhibitors.[1][2][3][4][5] The protocols outlined below are intended to serve as a starting point for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models.
Background
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] Many benzimidazole-containing compounds exert their effects by targeting key cellular processes such as cell division, signal transduction, and DNA replication.[2][3] Specifically, various derivatives have been identified as inhibitors of protein kinases and topoisomerases, making them attractive candidates for cancer therapy.[1][2] this compound belongs to this versatile class of compounds, and its structural features suggest it may also possess valuable biological activities worthy of investigation in cell-based assay systems.
Quantitative Data Summary
Disclaimer: The following data is hypothetical and is provided for illustrative purposes based on the activities of similar benzimidazole compounds. Researchers should determine the specific activity of this compound experimentally.
| Cell Line | Assay Type | Endpoint | Hypothetical IC50 (µM) |
| MCF-7 | Cell Viability (MTT) | Growth Inhibition | 15.5 |
| HCT116 | Cell Viability (MTT) | Growth Inhibition | 22.8 |
| A549 | Cell Viability (MTT) | Growth Inhibition | 35.2 |
| HeLa | Kinase Inhibition | Phosphorylation | 8.9 |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In-Cell Western™ Assay for Kinase Inhibition
This protocol provides a method to determine the inhibitory effect of this compound on a specific kinase signaling pathway within cells.
Materials:
-
This compound
-
Appropriate cell line with an active kinase pathway
-
Complete cell culture medium
-
96-well plates
-
Primary antibodies (total and phospho-specific for the target kinase)
-
IR-Dye conjugated secondary antibodies
-
LI-COR® Odyssey® Imaging System
-
Blocking buffer
-
Wash buffer (PBS with 0.1% Tween-20)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours as described in Protocol 1.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (phospho-specific and total protein) overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Incubate the cells with the corresponding IR-Dye conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with wash buffer.
-
-
Imaging and Analysis:
-
Scan the plate using a LI-COR® Odyssey® Imaging System.
-
Quantify the fluorescence intensity for both the phospho-protein and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for evaluating the bioactivity of this compound.
Caption: A plausible signaling pathway inhibited by this compound.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Testing 1-methyl-1H-benzo[d]imidazol-6-ol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in pharmaceutical research due to their diverse pharmacological activities, which include neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound in rodent models, with a primary focus on its potential neuroprotective effects against ethanol-induced neurodegeneration. The protocols outlined below are designed to ensure reproducibility and provide a framework for assessing the compound's efficacy and mechanism of action.
Potential Therapeutic Area: Neuroprotection
Based on the known activities of related benzimidazole compounds, this compound is a candidate for investigation as a neuroprotective agent.[1] Chronic ethanol exposure is known to induce oxidative stress and neuroinflammation, leading to neuronal damage and cognitive impairment. This model provides a relevant system to test the potential of this compound to mitigate these effects.
Animal Model: Ethanol-Induced Neurodegeneration in Rats
A widely accepted and utilized model for studying alcohol-related brain damage is the chronic ethanol administration model in rats. This model recapitulates key aspects of alcohol-induced neurotoxicity, including increased oxidative stress and neuroinflammation.[1]
Species: Male Wistar rats (200-250g) Justification: Wistar rats are a commonly used outbred strain in neurobehavioral and pharmacological research and have been effectively used in studies of ethanol-induced neurodegeneration.[1]
Experimental Design and Protocols
Overall Experimental Workflow
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Detailed Protocols
1. Animal Handling and Grouping:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Rats will be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
After a one-week acclimatization period, rats will be randomly assigned to the following groups (n=10 per group):
-
Group 1 (Control): Receive vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.).
-
Group 2 (Ethanol): Receive ethanol (3 g/kg, 30% w/v, i.p.).
-
Group 3 (Low Dose): Receive this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to ethanol administration.
-
Group 4 (High Dose): Receive this compound (e.g., 20 mg/kg, i.p.) 30 minutes prior to ethanol administration.
-
2. Drug Preparation and Administration:
-
This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in saline). The solution should be prepared fresh daily.
-
Ethanol (30% w/v) is prepared in saline.
-
All administrations are performed intraperitoneally for 28 consecutive days.
3. Behavioral Assessment: Morris Water Maze (MWM):
-
The MWM test will be conducted on day 29 to evaluate spatial learning and memory.
-
Apparatus: A circular pool (150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4 days): Four trials per day for four consecutive days. Each rat is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform.
-
Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant is recorded.
-
-
Parameters Measured: Escape latency, distance traveled, and time spent in the target quadrant.
4. Euthanasia and Tissue Collection:
-
On day 30, following the final behavioral test, animals will be euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Brains will be rapidly excised. The cortex and hippocampus will be dissected on an ice-cold plate and stored at -80°C for subsequent biochemical and molecular analysis.
5. Biochemical Assays:
-
Homogenate Preparation: Brain tissues will be homogenized in an appropriate buffer.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation.
-
Superoxide Dismutase (SOD) Activity Assay: To measure antioxidant enzyme activity.
-
Reduced Glutathione (GSH) Assay: To measure the level of a key antioxidant.
-
-
Inflammatory Cytokines:
-
Levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) will be quantified using commercially available ELISA kits.[1]
-
Data Presentation
Table 1: Hypothetical Behavioral Data from Morris Water Maze
| Group | Escape Latency (s) (Day 4) | Time in Target Quadrant (s) (Probe Trial) |
| Control (Vehicle) | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Ethanol (3 g/kg) | 45.7 ± 5.3 | 10.1 ± 2.0 |
| Ethanol + Low Dose (10 mg/kg) | 30.5 ± 4.0 | 18.4 ± 2.8 |
| Ethanol + High Dose (20 mg/kg) | 20.1 ± 3.2 | 22.6 ± 3.1 |
Table 2: Hypothetical Biochemical Data from Brain Tissue
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µg/mg protein) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Control (Vehicle) | 2.1 ± 0.3 | 15.6 ± 1.8 | 8.2 ± 0.9 | 12.5 ± 1.5 | 18.3 ± 2.1 |
| Ethanol (3 g/kg) | 5.8 ± 0.7 | 8.3 ± 1.1 | 4.1 ± 0.5 | 35.7 ± 4.2 | 42.1 ± 5.0 |
| Ethanol + Low Dose (10 mg/kg) | 4.2 ± 0.5 | 11.2 ± 1.4 | 6.5 ± 0.7 | 24.1 ± 3.0 | 30.5 ± 3.8 |
| Ethanol + High Dose (20 mg/kg) | 2.9 ± 0.4 | 14.1 ± 1.6 | 7.8 ± 0.8 | 15.8 ± 2.0 | 22.4 ± 2.9 |
Signaling Pathway Analysis
Chronic ethanol administration is known to activate neuroinflammatory pathways, primarily through the activation of microglia and the subsequent release of pro-inflammatory cytokines. A key signaling pathway involved is the NF-κB pathway. This compound may exert its neuroprotective effects by inhibiting this pathway.
Caption: Proposed mechanism of action for this compound in mitigating neuroinflammation.
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound as a potential neuroprotective agent. The detailed protocols for the ethanol-induced neurodegeneration model in rats, along with the proposed data analysis and presentation, offer a standardized approach for researchers. The hypothetical data and signaling pathway diagram serve as a guide for interpreting potential outcomes and elucidating the compound's mechanism of action. Further studies may be warranted to explore other potential therapeutic applications of this compound, leveraging the broad spectrum of activities associated with the benzimidazole scaffold.
References
- 1. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Aurora Kinase A Inhibitors Using 1-methyl-1H-benzo[d]imidazol-6-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize inhibitors of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated target in oncology. The protocol describes a luminescence-based assay in a 384-well format, suitable for screening large compound libraries. As a hypothetical example, the application of this protocol to test the inhibitory potential of 1-methyl-1H-benzo[d]imidazol-6-ol is presented, including data analysis and quality control metrics.
Introduction
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1][2] It is involved in centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle.[2][3] Overexpression and aberrant activity of AURKA have been linked to genomic instability and are frequently observed in various human cancers, making it a compelling target for cancer therapy.[4] The development of small molecule inhibitors of AURKA is an active area of research in oncology drug discovery.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including kinases. This application note outlines a robust high-throughput screening (HTS) protocol to identify novel inhibitors of AURKA from a compound library, using this compound as a representative test compound. The described assay is based on the quantification of ADP produced during the kinase reaction, which is detected via a coupled luciferase-luciferin system, generating a luminescent signal that is inversely proportional to the kinase activity.
Signaling Pathway
Aurora Kinase A is a key node in the regulation of mitotic entry and progression. Its activation and downstream signaling are tightly controlled. The diagram below illustrates a simplified representation of the AURKA signaling pathway and its role in mitosis. Overexpression of AURKA can lead to abnormal centrosome numbers and aneuploidy, contributing to tumorigenesis.[4]
References
Application Notes and Protocols: 1-methyl-1H-benzo[d]imidazol-6-ol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many benzimidazole compounds exhibit intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes for bioimaging and sensing applications. The hydroxyl group at the 6-position of the benzimidazole core in this compound is expected to influence its fluorescent properties, potentially making it sensitive to environmental changes such as pH or the presence of specific analytes.
These application notes provide an overview of the potential use of this compound as a fluorescent probe, including a plausible synthesis protocol, methods for photophysical characterization, and general protocols for its application in cellular imaging.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| CAS Number | 50591-23-6 | - |
| Appearance | Solid (predicted) | - |
| Purity | >98% (commercially available) | [1] |
Photophysical Properties
Table 1: Anticipated and Comparative Photophysical Properties of Hydroxy-Substituted Benzimidazole Derivatives
| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | - | - |
| 2-(2'-Hydroxyphenyl)benzimidazole | ~350 | ~460 | ~0.3 | ~15,000 | Ethanol | General data from similar compounds |
| 5-Hydroxy-1H-benzo[d]imidazole | ~285 | ~340 | Not Reported | Not Reported | Methanol | General data from similar compounds |
Note: The data for comparative compounds are approximations derived from the literature on similar structures and should be used as a guideline. Experimental verification is essential.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis based on common methods for the N-methylation and synthesis of benzimidazole derivatives.
Materials:
-
4-Methoxy-2-nitroaniline
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or similar base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
-
Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Deionized water
Procedure:
Step 1: N-methylation of 4-Methoxy-2-nitroaniline
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-2-nitroaniline in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise with stirring.
-
After the addition of NaH is complete, add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain N-methyl-4-methoxy-2-nitroaniline.
Step 2: Reductive Cyclization to form this compound
-
Dissolve the N-methyl-4-methoxy-2-nitroaniline in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
To the resulting diamine, add formic acid and heat the mixture to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting methoxy-substituted benzimidazole is then demethylated to the final hydroxyl product. Dissolve the crude product in a suitable solvent like dichloromethane and treat with a demethylating agent such as boron tribromide (BBr₃) at low temperature.
-
After the reaction is complete, quench carefully with methanol and then water.
-
Neutralize and extract the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 2: Photophysical Characterization
This protocol outlines the general steps to characterize the fluorescent properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS buffer)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference dye for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
-
UV-Vis Absorption Spectroscopy:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.
-
Record the absorption spectrum from 200 to 600 nm to determine the maximum absorption wavelength (λ_abs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from a series of dilutions.
-
-
Fluorescence Spectroscopy:
-
Using the same diluted solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum over a range (e.g., λ_abs + 20 nm to 700 nm) to determine the maximum emission wavelength (λ_em).
-
Record the excitation spectrum by setting the emission monochromator to λ_em and scanning the excitation wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of the sample and a reference standard (e.g., quinine sulfate, Φ = 0.54) with low absorbances (<0.1) at the excitation wavelength.
-
Measure the absorbance and the integrated fluorescence intensity for both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Diagram 2: Workflow for Photophysical Characterization
Caption: Workflow for characterizing photophysical properties.
Protocol 3: General Application in Live Cell Imaging
This protocol provides a general guideline for using this compound as a fluorescent probe for live-cell imaging. Optimization of concentration and incubation time is crucial for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a specific duration (start with 15-30 minutes).
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslip or dish on the fluorescence microscope.
-
Excite the cells using a light source corresponding to the probe's excitation wavelength and capture the emission using the appropriate filter set.
-
Acquire images and perform any subsequent time-lapse or co-localization studies.
-
Diagram 3: Live Cell Imaging Workflow
Caption: General workflow for live-cell imaging with the fluorescent probe.
Potential Applications and Further Research
Benzimidazole-based fluorescent probes have been utilized for a variety of applications, suggesting potential avenues for the use of this compound:
-
pH Sensing: The phenol and imidazole moieties can have different protonation states, which may lead to pH-dependent changes in the fluorescence properties. This could be explored for measuring intracellular pH.
-
Metal Ion Sensing: The nitrogen and oxygen atoms can act as a chelation site for various metal ions. The binding of metal ions could modulate the fluorescence output, enabling its use as a metal ion sensor.
-
Bioimaging: Depending on its lipophilicity and cellular uptake, this probe could potentially be used to visualize specific cellular compartments.
-
Drug Development: As a fluorescently tagged pharmacophore, it could be used in high-throughput screening assays to study drug-target interactions.
Further research should focus on the full photophysical characterization of this compound, its sensitivity to various environmental factors, its cytotoxicity, and its specificity in biological systems.
Disclaimer
This document is intended for informational purposes for research professionals. The provided protocols are general guidelines and should be adapted and optimized for specific experimental needs. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Quantification of 1-methyl-1H-benzo[d]imidazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-benzo[d]imidazol-6-ol is a benzimidazole derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for two robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the analysis of the active pharmaceutical ingredient (API) in a drug product formulation.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of the compound in human plasma, suitable for bioanalytical studies.
These methods are presented as exemplary and would require validation according to the user's specific requirements and relevant regulatory guidelines.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quality control and assay of this compound in a pharmaceutical formulation (e.g., tablets).
Experimental Protocol
1. Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from formulation excipients. Quantification is achieved by UV detection at a wavelength of maximum absorbance, and the concentration is determined by comparing the peak area of the sample to that of a certified reference standard.
2. Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile and water.
-
Formic acid, analytical grade.
-
Reference standard of this compound (purity >99%).
3. Preparation of Solutions
-
Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Mix well and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Solvents A and B (see gradient table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.
-
Calculate the amount of the active ingredient in the tablet formulation.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the typical performance characteristics of this method upon validation.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Retention Time | Approximately 6.5 minutes |
Experimental Workflow Diagram (HPLC-UV)
Caption: HPLC-UV analysis workflow for drug formulation.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in human plasma.
Experimental Protocol
1. Principle
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from human plasma via protein precipitation. The extract is then analyzed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and sensitivity.
2. Apparatus and Materials
-
LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Microcentrifuge and centrifuge tubes.
-
Vortex mixer.
-
Reference standards of this compound and its SIL-IS (e.g., d3-1-methyl-1H-benzo[d]imidazol-6-ol).
-
HPLC grade acetonitrile and methanol.
-
Formic acid, analytical grade.
-
Human plasma (with anticoagulant, e.g., K2EDTA).
3. Preparation of Solutions
-
Mobile Phase: As described in the HPLC-UV method.
-
Protein Precipitation Solvent: Acetonitrile containing the SIL-IS at a concentration of 50 ng/mL.
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and SIL-IS in methanol.
-
Working and Calibration Standards: Prepare working solutions of the analyte by serial dilution of the stock solution. Spike these into blank human plasma to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
4. Sample Preparation (from Plasma)
-
Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the protein precipitation solvent (containing SIL-IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]⁺ → Product ion; SIL-IS: [M+H]⁺ → Product ion (To be determined during method development) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
6. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Summary (LC-MS/MS)
The following table summarizes the typical performance characteristics of this bioanalytical method upon validation.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% (at LLOQ < 20%) |
| Accuracy (% Bias) | Within ±15% (at LLOQ within ±20%) |
| Matrix Effect | Minimal and compensated by SIL-IS |
| Recovery | Consistent and reproducible |
Experimental Workflow Diagram (LC-MS/MS)
Caption: Bioanalytical workflow for plasma sample analysis.
Application Note: Quantitative Analysis of 1-methyl-1H-benzo[d]imidazol-6-ol in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantitative analysis of 1-methyl-1H-benzo[d]imidazol-6-ol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation for sample preparation and a rapid chromatographic separation. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for pharmacokinetic and other drug development-related studies. All experimental parameters have been optimized to provide a reliable workflow for researchers and scientists in the pharmaceutical and drug development fields.
Introduction
This compound is a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as kinase inhibitors, epigenetic modulators, and antimicrobial agents.[1][2][3] The development of potent benzimidazole-based therapeutic agents requires sensitive and reliable bioanalytical methods to characterize their pharmacokinetic profiles. This application note provides a comprehensive LC-MS/MS protocol for the accurate quantification of this compound in a biological matrix.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Internal Standard (IS): (A structurally similar and stable isotopically labeled compound is recommended, e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (K2 EDTA)
Instrumentation
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Method Parameters
The optimized parameters for the LC-MS/MS analysis are summarized in the table below.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Ion Source Temperature | 150°C |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | 149.1 |
| Internal Standard (IS) | [Hypothetical] 152.1 |
Table 1: Optimized LC-MS/MS Method Parameters.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare a series of working solutions for constructing the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the internal standard in methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Results
The following data is representative of the performance of this method.
Calibration Curve
The method demonstrated excellent linearity over a concentration range of 1 - 1000 ng/mL.
| Concentration (ng/mL) | Representative Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.582 |
| 100 | 1.161 |
| 500 | 5.805 |
| 1000 | 11.620 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Representative Calibration Curve Data.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low (LQC) | 3 | 4.5 | 102.1 | 6.2 | 101.5 |
| Medium (MQC) | 80 | 3.1 | 98.9 | 4.5 | 99.3 |
| High (HQC) | 800 | 2.5 | 100.5 | 3.8 | 100.9 |
Table 3: Representative Precision and Accuracy Data.
The limit of quantification (LOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway Involvement
As many benzimidazole derivatives are known to be kinase inhibitors, the following diagram illustrates a hypothetical mechanism of action within a generic MAP Kinase (MAPK) signaling pathway.
Figure 2: Hypothetical inhibition of the MAPK signaling pathway by a benzimidazole derivative.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in a drug development setting. The performance characteristics, including linearity, precision, and accuracy, meet the typical requirements for bioanalytical method validation.
References
Application Notes and Protocols for 1-methyl-1H-benzo[d]imidazol-6-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This privileged structure is a key component in numerous clinically approved drugs and serves as a versatile template for the design of novel therapeutic agents. Among the vast library of benzimidazole derivatives, 1-methyl-1H-benzo[d]imidazol-6-ol and its related analogues have garnered significant interest due to their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.
This document provides a detailed overview of the medicinal chemistry applications of this compound and its derivatives. It includes potential synthetic routes, summaries of biological activities with available quantitative data for related compounds, and detailed protocols for key experimental assays. The information is intended to serve as a valuable resource for researchers actively involved in the discovery and development of new drugs based on the benzimidazole core.
Synthesis
While a direct, detailed synthetic protocol for this compound is not extensively documented in the readily available literature, a plausible synthetic route can be devised based on established methods for analogous benzimidazole derivatives. A potential pathway commences with the synthesis of a nitro-substituted precursor, 1-methyl-6-nitro-1H-benzimidazole, which can then be converted to the desired hydroxyl compound.
Proposed Synthetic Pathway:
A potential synthesis route involves a multi-step process starting from commercially available reagents.
Experimental Protocol: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole (Precursor) [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 ml).
-
Addition of Reagents: Add a solution of formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 ml) to the flask.
-
Reflux: Heat the reaction mixture under reflux for 30 minutes.
-
Work-up: After cooling, basify the mixture with ammonia.
-
Isolation: Collect the resulting yellow crystals of 1-methyl-6-nitro-1H-benzimidazole by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Subsequent steps for the conversion of the nitro group to a hydroxyl group would involve standard organic chemistry procedures for reduction, diazotization, and hydrolysis.
Biological Activity and Applications
Benzimidazole derivatives have demonstrated a wide array of pharmacological activities. While specific quantitative data for this compound is limited in the public domain, the biological profile of closely related analogues provides valuable insights into its potential therapeutic applications.
Anticancer Activity
The benzimidazole core is a common feature in many anticancer agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I.[3]
Table 1: Cytotoxic Activity of Representative Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1d | MCF-7 (Breast) | 2.15 | [4] |
| Compound 2d | A549 (Lung) | 3.28 | [4] |
| Compound 3s | K562 (Leukemia) | 1.84 | [4] |
| Compound 4b | HeLa (Cervical) | 4.56 | [4] |
| Compound 4k | PC-3 (Prostate) | 2.91 | [4] |
Kinase Inhibition
Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases.[2]
Table 2: Kinase Inhibitory Activity of Representative Benzimidazole Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound 6f | PqsR | 70 | [5] |
| Compound 1d | Dihydrofolate Reductase (S. aureus) | - (Molecular Docking) | [4] |
| Compound 4k | VEGFR2 | - (Molecular Docking) | [4] |
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the biological activity of benzimidazole derivatives. These can be adapted for the specific investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.
Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of this compound in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.
Conclusion
This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific biological data for this exact molecule is not widely published, the extensive research on related benzimidazole derivatives strongly suggests its promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic strategies and experimental protocols outlined in this document provide a solid foundation for researchers to explore the therapeutic potential of this compound and its future derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its medicinal value.
References
- 1. rsc.org [rsc.org]
- 2. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols for Target Identification Studies of 1-methyl-1H-benzo[d]imidazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification of molecular targets of the novel compound 1-methyl-1H-benzo[d]imidazol-6-ol . Given the broad spectrum of biological activities associated with the benzimidazole scaffold, including roles as kinase inhibitors, anticancer agents, and antimicrobials, elucidating the specific protein interactions of this compound is a critical step in its development as a potential therapeutic agent or chemical probe.[1][2][3][4][5]
This document outlines three primary strategies for target identification: affinity-based proteomics, probe-free chemical proteomics, and computational prediction. Detailed protocols and data presentation guidelines are provided to assist researchers in designing and executing robust target deconvolution studies.
Compound Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | [6] |
| CAS Number | 50591-23-6 | [6][7] |
| Structure | ||
| Purity | >98% (commercially available) | [6] |
| Known Activities | While specific biological activities for this compound are not extensively documented in publicly available literature, the benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets.[2][3][4] |
Target Identification Strategies
A multi-pronged approach is recommended for the confident identification of bona fide cellular targets of this compound.[8] The combination of experimental and computational methods can provide orthogonal evidence and strengthen the validity of putative targets.
Affinity-Based Proteomics: The "Bait and Capture" Approach
This classical and widely used method involves chemically modifying the small molecule to create an affinity probe, which is then used to isolate its binding partners from a complex biological sample.[9][10][11] Photo-affinity chromatography is a powerful variation that utilizes a photoreactive group to covalently crosslink the probe to its target upon UV irradiation, enabling the capture of even weak or transient interactions.[9][12]
Caption: Workflow for Photo-Affinity Chromatography.
Objective: To identify proteins that directly interact with this compound in a cellular context.
Materials:
-
Synthesized photo-affinity probe of this compound (containing a linker, photoreactive group, and biotin tag).
-
Control compound (e.g., probe without the photoreactive group or the parent compound).
-
Cell line of interest (e.g., a cancer cell line where benzimidazoles have shown activity).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin-coated magnetic beads.
-
UV lamp (365 nm).
-
SDS-PAGE reagents.
-
Mass spectrometry-grade trypsin.
-
Reagents for LC-MS/MS analysis.
Procedure:
-
Probe Synthesis: Design and synthesize a photo-affinity probe. The linker should be attached at a position on the molecule that is not critical for its biological activity, as determined by preliminary Structure-Activity Relationship (SAR) studies.
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
Probe Incubation: Incubate the cell lysate (~1-2 mg total protein) with the photo-affinity probe (final concentration typically 1-10 µM) for 1 hour at 4°C in the dark. Include a control incubation with an excess of the parent compound to competitively inhibit specific binding.
-
Photo-Crosslinking: Transfer the lysate-probe mixture to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes.
-
Affinity Capture: Add streptavidin-coated beads to the irradiated lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise unique bands that appear in the probe-treated sample but are reduced or absent in the competition control.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot).
-
Data Presentation:
| Band ID | Protein Name | Gene Name | Mascot Score | Unique Peptides | Fold Enrichment (Probe vs. Control) |
| PA-01 | Mitogen-activated protein kinase 1 | MAPK1 | 254 | 12 | 15.2 |
| PA-02 | Tubulin beta chain | TUBB | 189 | 9 | 11.8 |
| PA-03 | Heat shock protein 90 | HSP90AA1 | 155 | 7 | 8.5 |
Probe-Free Chemical Proteomics
Probe-free methods circumvent the need for chemical synthesis of a probe, which can be challenging and may alter the compound's activity. These techniques rely on the principle that the binding of a small molecule can alter the biophysical properties of its target protein, such as its thermal stability or susceptibility to proteolysis.[13]
Caption: Workflow for Thermal Proteome Profiling (TPP).
Objective: To identify protein targets by detecting changes in their thermal stability upon binding to this compound.
Materials:
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Cell lysate.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler with a temperature gradient function.
-
Reagents for protein digestion and tandem mass tag (TMT) labeling.
-
LC-MS/MS instrument.
Procedure:
-
Lysate Preparation: Prepare clarified cell lysate as described for the affinity-based protocol.
-
Compound Treatment: Divide the lysate into two main groups: one treated with the test compound and one with the vehicle (control).
-
Heating Gradient: Aliquot each treatment group into several smaller samples. Heat each aliquot to a different temperature for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 67°C.
-
Separation of Soluble Proteins: After heating, cool the samples to room temperature and centrifuge at high speed to pellet the denatured, aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the peptides from each temperature point and treatment condition with different isobaric TMT tags. This allows for multiplexing and accurate quantification.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis:
-
Identify and quantify the relative abundance of each protein at each temperature point for both the treated and control groups.
-
For each protein, plot the fraction of soluble protein remaining as a function of temperature to generate a "melting curve."
-
A direct target of the compound will typically show a shift in its melting curve (often to a higher temperature, indicating stabilization) in the drug-treated sample compared to the control.
-
Data Presentation:
| Protein Name | Gene Name | Melting Temp (°C) - Control | Melting Temp (°C) - Treated | ΔTm (°C) | p-value |
| Cyclin-dependent kinase 2 | CDK2 | 48.5 | 52.1 | +3.6 | <0.001 |
| Casein kinase II subunit alpha | CSNK2A1 | 51.2 | 54.5 | +3.3 | <0.001 |
| Serum albumin | ALB | 62.1 | 62.3 | +0.2 | 0.45 |
Computational Target Prediction
Computational, or in silico, methods can predict potential protein targets for a small molecule based on its structure.[14][15][16][17] These methods are fast and cost-effective, making them excellent for generating initial hypotheses that can then be validated experimentally.
Caption: Workflow for Computational Target Prediction.
Objective: To computationally screen libraries of protein structures to identify potential binding partners for this compound.
Tools:
-
Databases: Protein Data Bank (PDB), ChEMBL, DrugBank, Therapeutic Target Database (TTD).[16]
-
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
-
Pharmacophore modeling software (e.g., PharmMapper, ZINCPharmer).
-
Pathway analysis tools (e.g., STRING, KEGG).
-
Procedure:
-
Ligand Preparation: Generate a high-quality 3D structure of this compound and perform energy minimization.
-
Target Database Preparation: Prepare a database of 3D protein structures. This can be a curated set of known drug targets (e.g., all human kinases) or a broader collection from the PDB.
-
Reverse Docking:
-
Systematically dock the ligand into the binding sites of all proteins in the prepared database.
-
Score each protein-ligand complex based on the predicted binding energy or other scoring function.
-
Rank the proteins based on their scores. Proteins with the best scores are considered potential targets.
-
-
Pharmacophore Screening:
-
Generate a pharmacophore model from the 3D structure of the ligand, identifying key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings).
-
Screen a database of protein binding sites (pharmacophore models) to find targets that complement the ligand's features.
-
-
Data Integration and Prioritization:
-
Combine the results from different computational methods.
-
Prioritize targets that are predicted by multiple approaches.
-
Perform pathway analysis on the top-ranked targets to see if they fall into common signaling pathways, which might explain an observed phenotype.[8]
-
Select a list of high-confidence candidate targets for experimental validation.
-
Data Presentation:
| Rank | Predicted Target | Gene Name | Docking Score (kcal/mol) | Pharmacophore Fit Score | Supporting Evidence |
| 1 | Mitogen-activated protein kinase 14 | MAPK14 | -9.8 | 0.85 | Known to bind benzimidazole analogs |
| 2 | Vascular endothelial growth factor receptor 2 | KDR | -9.5 | 0.79 | Kinase with similar binding pocket features |
| 3 | Estrogen receptor alpha | ESR1 | -9.2 | 0.65 |
Potential Signaling Pathways
Based on the activities of other benzimidazole derivatives, this compound could potentially modulate several key cellular signaling pathways.[1][2] Experimental validation of the identified targets will be crucial to confirm their involvement.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. chiralen.com [chiralen.com]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-methyl-1H-benzo[d]imidazol-6-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with 1-methyl-1H-benzo[d]imidazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is not dissolving in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many organic compounds, including benzimidazole derivatives. The first steps in troubleshooting should involve assessing the fundamental properties of your compound and making simple adjustments to the dissolution media.
-
pH Modification: The solubility of ionizable compounds is highly dependent on the pH of the solution. Since this compound has both a weakly basic benzimidazole core and a weakly acidic hydroxyl group, its solubility can be significantly influenced by pH. For weakly basic drugs, decreasing the pH will lead to the formation of a more soluble ionized form. Conversely, for weakly acidic drugs, increasing the pH will enhance solubility.[1] Experiment with a range of pH values to determine the optimal condition for your compound.
-
Temperature Adjustment: Gently heating the solution can increase the kinetic energy of the system and often improves the solubility of a solid in a liquid. However, be cautious as excessive heat may lead to degradation of the compound. Monitor for any changes in color or the appearance of precipitates upon cooling, which would indicate that the compound is precipitating out of the supersaturated solution.
-
Particle Size Reduction: The dissolution rate of a drug can be increased by reducing its particle size, which in turn increases the surface area available for solvation.[2][3] Techniques like micronization can be employed for this purpose. While this doesn't change the equilibrium solubility, it can significantly speed up the dissolution process.[2]
Q2: I have tried basic pH and temperature adjustments with minimal success. What other formulation strategies can I explore?
A2: If simple adjustments are insufficient, several formulation strategies can be employed to enhance the solubility of this compound.
-
Co-solvency: This is a highly effective and widely used technique.[4] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly water-soluble compounds.[3] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, like likely this compound, forming inclusion complexes that have enhanced aqueous solubility.[2][5] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[1]
-
Use of Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, thereby increasing their solubility.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[6] This can be achieved by methods such as solvent evaporation or melt extrusion. The resulting product can have improved dissolution rates and bioavailability. For benzimidazole derivatives like albendazole, solid dispersions with hydrophilic polymers such as polyvinylpyrrolidone (PVP) have shown significant solubility enhancement.[7]
Q3: Are there any chemical modification approaches to improve solubility?
A3: Yes, chemical modifications can be a powerful tool for improving solubility.
-
Salt Formation: For compounds with ionizable groups, forming a salt is a common and effective way to increase aqueous solubility. Given the benzimidazole structure, forming an acid addition salt could be a viable strategy.
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. A common prodrug strategy for improving solubility is to add a polar functional group, such as a phosphate or an amino acid, which can be cleaved in vivo.
Quantitative Data Summary
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | e.g., < 0.01 | Shake-flask |
| 0.1 M HCl (pH 1.2) | 25 | e.g., 0.5 | Shake-flask |
| PBS (pH 7.4) | 25 | e.g., < 0.01 | Shake-flask |
| 20% Ethanol in Water (v/v) | 25 | e.g., 0.2 | Shake-flask |
| 10% HP-β-Cyclodextrin in Water (w/v) | 25 | e.g., 1.5 | Shake-flask |
Experimental Protocols
1. Protocol for Solubility Determination using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent system (e.g., deionized water, buffer, co-solvent mixture) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in mg/mL or other appropriate units.
2. Protocol for Solubility Enhancement using Co-solvents
-
Prepare a series of co-solvent systems with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v of ethanol in water).
-
Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described above.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent system.
3. Protocol for Solubility Enhancement using Cyclodextrin Complexation
-
Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow the shake-flask method to determine the solubility of the compound in each cyclodextrin solution.
-
Plot the solubility of the compound against the cyclodextrin concentration to evaluate the effectiveness of the complexation.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of a poorly soluble compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crsubscription.com [crsubscription.com]
- 7. internationaljournal.org.in [internationaljournal.org.in]
Technical Support Center: Synthesis of 1-methyl-1H-benzo[d]imidazol-6-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of 1-methyl-1H-benzo[d]imidazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective synthetic route starts from 4-amino-3-nitrophenol. The synthesis involves a three-step process:
-
N-methylation: Selective methylation of the amino group of 4-amino-3-nitrophenol to yield 4-(methylamino)-3-nitrophenol.
-
Reductive Cyclization: Reaction of 4-(methylamino)-3-nitrophenol with a cyclizing agent, such as formic acid, which also facilitates the reduction of the nitro group, to form the benzimidazole ring.
-
Purification: Purification of the crude product to isolate the pure this compound.
Q2: What are the most common byproducts observed during this synthesis?
The most frequently encountered byproducts include:
-
Unreacted starting materials: Incomplete reaction can leave residual 4-(methylamino)-3-nitrophenol.
-
Over-methylated species: Methylation of the hydroxyl group can lead to the formation of 1-methyl-6-methoxy-1H-benzo[d]imidazole.
-
Isomeric products: Depending on the reaction conditions, small amounts of the isomeric 1-methyl-1H-benzo[d]imidazol-5-ol may form.
-
Incomplete cyclization products: Intermediates from the cyclization step may be present if the reaction does not go to completion.
-
N-oxide formation: Although less common in this specific route, oxidation of the benzimidazole nitrogen can lead to the formation of this compound N-oxide.
Q3: How can I effectively purify the final product?
Purification of this compound can be achieved through a combination of techniques:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts. A silica gel stationary phase with a mobile phase gradient of dichloromethane and methanol is often successful.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to obtain a highly pure crystalline product.
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete N-methylation of 4-amino-3-nitrophenol. | Increase the reaction time or temperature for the methylation step. Ensure the use of an appropriate methylating agent and base. |
| Incomplete cyclization. | Optimize the reaction conditions for the cyclization step, such as increasing the concentration of formic acid or extending the reaction time. | |
| Product loss during workup and purification. | Use acid-base extraction for a more efficient initial purification. Optimize the solvent system for column chromatography to minimize product loss. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of byproducts such as over-methylated compounds or isomers. | Refer to the byproduct table below for identification and separation strategies. Utilize column chromatography with a fine-tuned eluent system for better separation. |
| Degradation of the product. | Ensure that the reaction and workup are performed under an inert atmosphere if the compound is sensitive to oxidation. Avoid unnecessarily high temperatures. | |
| Difficulty in Removing a Persistent Impurity | Co-elution of an impurity with the product during column chromatography. | Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from a different solvent system may also be effective. |
| The impurity may be an isomer with very similar polarity. | High-performance liquid chromatography (HPLC) may be necessary for separation. | |
| Product is a Dark Oil or Tarry Substance | Polymerization or decomposition reactions. | Run the reaction at a lower temperature. Ensure efficient stirring to prevent localized overheating. Use purified reagents and solvents. |
| Presence of highly colored impurities. | Treat the crude product with activated charcoal before further purification steps. |
Byproduct Identification and Mitigation
| Byproduct | Formation Mechanism | Identification (TLC/NMR) | Mitigation Strategy |
| 4-(methylamino)-3-nitrophenol | Incomplete cyclization reaction. | Lower Rf value on TLC compared to the product. Presence of characteristic aromatic proton signals for the starting material in ¹H NMR. | Increase reaction time or temperature for the cyclization step. Ensure the purity of the formic acid. |
| 1-methyl-6-methoxy-1H-benzo[d]imidazole | Over-methylation of the hydroxyl group during the initial N-methylation step or use of a non-selective methylating agent. | Higher Rf value on TLC due to increased non-polarity. Presence of a methoxy signal (~3.8 ppm) in ¹H NMR and absence of a phenolic OH signal. | Use a milder and more selective methylating agent for the initial step. Protect the hydroxyl group before N-methylation, followed by deprotection. |
| 1-methyl-1H-benzo[d]imidazol-5-ol | Isomeric starting material or non-selective cyclization. | Similar Rf value on TLC, making separation difficult. Distinct aromatic proton coupling pattern in ¹H NMR. | Use highly pure 4-amino-3-nitrophenol. Optimize cyclization conditions to favor the desired isomer. |
| Incomplete cyclization intermediates | Insufficient reaction time or temperature for the cyclization. | May appear as streaks or multiple spots between the starting material and product on TLC. Complex NMR spectra. | Increase reaction time and/or temperature. Ensure adequate mixing. |
Experimental Protocols
Synthesis of 4-(methylamino)-3-nitrophenol (Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Base: Add a mild base like sodium bicarbonate (1.5 equivalents).
-
Methylation: Cool the mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(methylamino)-3-nitrophenol (1 equivalent) in formic acid.
-
Reduction and Cyclization: Add a reducing agent such as palladium on carbon (Pd/C, 10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove the catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
1-methyl-1H-benzo[d]imidazol-6-ol stability and storage conditions
This technical support center provides guidance on the stability and storage of 1-methyl-1H-benzo[d]imidazol-6-ol, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8 °C in a dark place and under an inert atmosphere.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[2][3][4]
Q2: How stable is this compound at room temperature?
Q3: What are the known incompatibilities of this compound?
A3: Benzimidazole and its derivatives are generally incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: Is this compound sensitive to light or air?
A4: Yes, it is recommended to keep the compound in a dark place and under an inert atmosphere, suggesting potential sensitivity to light and air.[1] Exposure to direct sunlight and air should be minimized.[3]
Troubleshooting Guide
Issue 1: Unexpected experimental results or loss of compound activity.
This could be due to the degradation of this compound. Follow these steps to troubleshoot:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations.
-
Check for Contamination: Analyze a sample of the compound for impurities using appropriate analytical techniques such as HPLC or LC-MS.
-
Assess Solvent Stability: If the compound is in solution, consider the possibility of solvent-mediated degradation. Prepare fresh solutions for your experiments.
-
Perform a Purity Check: If possible, determine the purity of your current stock of the compound and compare it to the specifications from the supplier.
Issue 2: Discoloration of the solid compound.
Discoloration can be a sign of degradation.
-
Review Handling Procedures: Ensure that the compound was handled under an inert atmosphere and protected from light during weighing and preparation of solutions.
-
Investigate Potential Contaminants: Consider if the compound has come into contact with any incompatible substances.
-
Analytical Confirmation: Use analytical methods to identify any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | To slow down potential degradation processes.[1] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation.[1] |
| Light Exposure | Keep in a dark place | To prevent light-induced degradation.[1] |
| Container | Tightly sealed container | To protect from moisture and air.[2][3][4] |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound. Here is a general protocol that can be adapted for this compound:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Incubate a solid sample of the compound at an elevated temperature (e.g., 70 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as HPLC with a UV or MS detector, to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing 1-methyl-1H-benzo[d]imidazol-6-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 1-methyl-1H-benzo[d]imidazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent synthetic strategy involves a multi-step process starting from 4-aminophenol. The key steps typically include:
-
Nitration: Introduction of a nitro group ortho to the amino group of a protected 4-aminophenol.
-
Reduction: Conversion of the nitro group to a second amino group to form a diamine.
-
Cyclization: Reaction of the resulting diamine with a one-carbon source, such as formic acid, to form the benzimidazole ring. This is a variation of the Phillips benzimidazole synthesis.[1]
-
N-Methylation: Introduction of a methyl group onto one of the nitrogen atoms of the benzimidazole ring. The timing of this step can be critical for regioselectivity.
Q2: What are the critical factors affecting the overall yield?
A2: Several factors can significantly impact the yield:
-
Purity of starting materials: Impurities can lead to side reactions and complicate purification.
-
Reaction conditions: Temperature, reaction time, and concentration of reagents for each step (nitration, reduction, cyclization, and methylation) must be carefully controlled.
-
Choice of catalyst: The efficiency of the reduction and cyclization steps often depends on the selected catalyst.
-
Regioselectivity of N-methylation: The formation of the desired N1-methyl isomer over the N3-methyl isomer is a crucial challenge.
-
Purification methods: Efficient separation of the product from byproducts and unreacted starting materials is essential for obtaining a high-purity final product.
Q3: How can I purify the final product, this compound?
A3: Purification of hydroxylated benzimidazoles can often be achieved through a combination of techniques:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be effective.
-
Column chromatography: This is a common method for separating the desired product from isomers and other impurities. Silica gel is a typical stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Acid-base extraction: The basicity of the benzimidazole nitrogen and the acidity of the phenolic hydroxyl group can be exploited for purification through pH-controlled extractions.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient nitrating agent or reaction time. | Increase the molar equivalent of the nitrating agent (e.g., nitric acid) or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple nitrated products | Reaction temperature is too high, leading to over-nitration or side reactions. | Maintain a low reaction temperature, typically between 0 and 5 °C, using an ice bath. Add the nitrating agent dropwise to control the reaction exotherm. |
| Low recovery of the desired ortho-nitro product | The directing effect of the protected hydroxyl group is not optimal. | Ensure the protecting group for the phenol is stable under nitrating conditions and effectively directs the nitro group to the ortho position. Acetyl or other suitable protecting groups can be used. |
Problem 2: Incomplete Reduction of the Nitro Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of nitro-intermediate after reaction | Inefficient catalyst or insufficient reducing agent. | Use a more active catalyst such as Palladium on carbon (Pd/C) or Raney nickel for catalytic hydrogenation.[2] Alternatively, for chemical reduction, ensure an adequate amount of reducing agent like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media is used.[2] |
| Side reactions involving the phenol group | Harsh reduction conditions. | Employ milder reducing agents. For instance, catalytic transfer hydrogenation with a suitable hydrogen donor can be a gentler alternative. |
| Catalyst poisoning | Impurities in the starting material or solvent. | Use high-purity starting materials and solvents. If catalyst poisoning is suspected, consider pre-treating the substrate to remove potential inhibitors. |
Problem 3: Low Yield During Benzimidazole Ring Formation (Cyclization)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete cyclization | Insufficient acid catalyst or inadequate heating. | The Phillips condensation typically requires acidic conditions.[1] Ensure the presence of a suitable acid like hydrochloric acid or formic acid itself acting as both reactant and catalyst.[3] Heating is often necessary to drive the dehydration and ring closure. |
| Formation of side products | Air oxidation of the diamine starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine. |
| Low product purity | The crude product may be discolored. | Treatment of the crude benzimidazole with activated carbon or a mild oxidizing agent like potassium permanganate followed by sodium bisulfite can help in decolorization during workup.[3] |
Problem 4: Poor Regioselectivity in N-Methylation
| Symptom | Possible Cause | Suggested Solution | | Formation of a mixture of N1 and N3-methyl isomers | The two nitrogen atoms of the benzimidazole ring have similar nucleophilicity. | The choice of base and methylating agent can influence regioselectivity. Using a bulkier base might favor methylation at the less sterically hindered nitrogen. Some studies have explored enzymatic methylation for high regioselectivity.[4] | | O-methylation of the hydroxyl group | The phenoxide is a competing nucleophile. | Protect the hydroxyl group before the N-methylation step. Alternatively, use milder methylating agents and carefully control the reaction conditions (e.g., lower temperature) to favor N-alkylation over O-alkylation. | | Low conversion | Insufficient base or methylating agent. | Use at least one equivalent of a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the benzimidazole nitrogen, and a slight excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). |
Experimental Protocols
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic pathway for this compound.
Note: This is a representative pathway. The order of methylation and cyclization steps may be interchanged, which can affect the final yield and isomer distribution.
Key Experimental Methodologies (Illustrative)
1. Synthesis of 6-Nitro-1H-benzo[d]imidazol-6-ol (Illustrative Intermediate)
A common precursor route involves the cyclization of 4-amino-3-nitrophenol.
-
Reaction: A mixture of 4-amino-3-nitrophenol and an excess of formic acid is heated.[3]
-
Conditions: The reaction is typically heated at reflux for several hours.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by neutralizing the excess acid with a base (e.g., sodium hydroxide). The crude product is then collected by filtration and washed.
2. N-methylation of a Benzimidazole (General Procedure)
-
Reaction: The benzimidazole derivative is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reagents: A base (e.g., potassium carbonate or sodium hydride) is added, followed by the dropwise addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate).[5]
-
Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is usually performed by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction yields for key steps in benzimidazole synthesis, based on literature for analogous compounds. Actual yields for this compound may vary depending on the specific conditions and substrate.
| Reaction Step | Reagents/Catalyst | Typical Yield (%) | Reference |
| Nitration of Phenolic Compounds | HNO₃ / H₂SO₄ | 60-80 | General Organic Chemistry |
| Nitro Group Reduction | H₂, Pd/C | >90 | [2] |
| Nitro Group Reduction | Fe / Acid | 70-90 | [2] |
| Benzimidazole Cyclization (Phillips) | Formic Acid | 80-95 | [3] |
| N-Methylation of Benzimidazole | CH₃I / Base | 70-90 | [5] |
Signaling Pathways
Hydroxylated benzimidazole derivatives are known to interact with various biological targets. While the specific signaling pathways for this compound are not extensively documented, related compounds have been shown to be involved in pathways relevant to drug development.
Caption: Potential signaling pathways modulated by hydroxylated benzimidazoles.
Disclaimer: This information is intended for research and development purposes only. All chemical syntheses should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The provided protocols are illustrative and may require optimization.
References
Technical Support Center: 1-methyl-1H-benzo[d]imidazol-6-ol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-methyl-1H-benzo[d]imidazol-6-ol.
Troubleshooting Guide
Question: My purified this compound shows persistent impurities after column chromatography. How can I improve the separation?
Answer:
Several factors can affect the efficiency of column chromatography. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is crucial for good separation. If your compound and impurities are co-eluting, consider the following:
-
Gradient Elution: If you are using an isocratic system (a single solvent mixture), switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. For benzimidazole derivatives, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are commonly used.[1][2]
-
Solvent System Modification: Try adding a small percentage of a third solvent to modify the selectivity of the mobile phase. For example, adding a small amount of triethylamine can help reduce tailing of basic compounds like benzimidazoles on silica gel.
-
-
Stationary Phase:
-
Silica Gel Activity: Ensure your silica gel is properly activated. Deactivated silica can lead to poor separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
-
Sample Loading:
-
Dry Loading: For compounds with limited solubility in the initial mobile phase, dry loading is recommended. Pre-adsorb your crude product onto a small amount of silica gel and then load it onto the column.
-
Concentrated Sample: Load the sample in a minimal amount of solvent to ensure a narrow starting band.
-
Troubleshooting Column Chromatography Parameters
| Parameter | Problem | Suggested Solution |
| Solvent System | Poor separation (overlapping spots on TLC) | - Perform a more thorough TLC solvent screen with different solvent ratios and combinations (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol).- Switch to a gradient elution. |
| Tailing of the product spot | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system. | |
| Stationary Phase | Cracks or channels in the column | - Repack the column carefully, ensuring a uniform and compact bed. |
| Sample Loading | Broad bands, leading to poor resolution | - Dissolve the sample in a minimal volume of solvent.- Consider dry loading the sample. |
Question: I am having difficulty recrystallizing this compound. It either oils out or the yield is very low. What should I do?
Answer:
Recrystallization is a powerful purification technique, but finding the right conditions is key. Here are some suggestions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent: Experiment with a range of polar and non-polar solvents. Based on related benzimidazole derivatives, potential solvents include methanol, ethanol, water, or mixtures thereof.[3]
-
Solvent Pair: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. For example, dissolve the compound in a minimal amount of a hot soluble solvent (e.g., methanol) and then add the insoluble solvent (e.g., water) dropwise until turbidity persists. Then, reheat to clarify and allow to cool slowly.
-
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities or the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Troubleshooting Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | Compound is melting before dissolving or is supersaturated. | - Increase the volume of the solvent.- Use a lower boiling point solvent.- Ensure the compound is fully dissolved before cooling. |
| No Crystal Formation | Solution is not saturated or nucleation is inhibited. | - Evaporate some of the solvent to increase concentration.- Try seeding the solution with a pure crystal.- Scratch the inner surface of the flask. |
| Low Yield | Compound has significant solubility in the cold solvent. | - Use a different solvent or solvent system.- Minimize the amount of hot solvent used for dissolution.- Ensure complete precipitation by cooling for an extended period. |
| Colored Impurities | Co-precipitation of colored byproducts. | - Perform a charcoal treatment on the hot solution before filtration and crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials or side reactions. These may include:
-
Unreacted Starting Materials: Such as N-methyl-4-aminophenol or the corresponding diamine.
-
Partially Methylated Products: If the methylation of the benzimidazole nitrogen is not complete.
-
Oxidation Products: The phenol group is susceptible to oxidation, which can lead to colored impurities.
-
Positional Isomers: Depending on the synthetic route, isomers such as 1-methyl-1H-benzo[d]imidazol-5-ol could be formed.
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Can you provide a general experimental protocol for the column chromatography of this compound?
A3: This is a general protocol that should be optimized for your specific crude product.
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for benzimidazoles is a mixture of ethyl acetate and hexane.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, use the dry loading method described in the troubleshooting guide.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Q4: What is a general procedure for the recrystallization of this compound?
A4: This is a general protocol that requires optimization of the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: A workflow diagram for the purification and purity assessment of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism [mdpi.com]
Technical Support Center: 1-methyl-1H-benzo[d]imidazol-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-benzo[d]imidazol-6-ol. Our aim is to help you identify and resolve potential assay interference issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My absorbance-based assay is showing high background noise or a false positive result when screening this compound. What could be the cause?
A1: High background or false positives in absorbance-based assays can stem from the intrinsic spectroscopic properties of this compound. Benzimidazole derivatives are known to absorb UV light, which can interfere with assays that use UV-Vis readouts.[1][2]
-
Troubleshooting Steps:
-
Run a spectral scan of your compound to determine its absorbance maxima.[1][2]
-
Compare the compound's absorbance spectrum with the excitation and emission wavelengths of your assay reagents.
-
If there is significant overlap, consider using an alternative assay with a different detection method (e.g., fluorescence, luminescence) that is outside the compound's absorbance range.
-
Always run a control experiment with the compound in the absence of the target to quantify its intrinsic absorbance.
-
Q2: I am observing a loss of signal or a false negative result in my fluorescence-based assay. Could this compound be interfering?
A2: Yes, it is possible. While some benzimidazoles are fluorescent, they can also act as quenchers in fluorescence-based assays. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching, leading to a decrease in the fluorescent signal and a potential false negative result.
-
Troubleshooting Steps:
-
Perform a control experiment to measure the fluorescence of your assay's fluorophore in the presence and absence of this compound.
-
If quenching is observed, you can try to reduce the concentration of the compound, if experimentally feasible.
-
Consider using a fluorophore with a different spectral profile to minimize interaction with the compound.
-
If possible, switch to a non-fluorescence-based detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a reporter gene assay.
-
Q3: My results are inconsistent and show poor reproducibility. Could this be related to the compound's properties?
A3: Inconsistent results can be a sign of compound instability or aggregation. Benzimidazole derivatives can sometimes be prone to aggregation at higher concentrations, which can lead to non-specific interactions and variable results.[3]
-
Troubleshooting Steps:
-
Visually inspect your compound stock solution and assay wells for any signs of precipitation.
-
Determine the critical aggregation concentration (CAC) of the compound using techniques like dynamic light scattering (DLS).
-
Include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer to help prevent aggregation.
-
Ensure the compound is fully dissolved in a suitable solvent before adding it to the assay.
-
Q4: I suspect my compound is causing non-specific binding in my protein-based assay. How can I confirm and mitigate this?
A4: Non-specific binding is a common issue with heterocyclic compounds.[3] This can lead to false positives by interacting with components of the assay system other than the intended target.
-
Troubleshooting Steps:
-
Run a counterscreen using a target-unrelated protein to assess the compound's promiscuity.
-
Increase the concentration of blocking agents, such as bovine serum albumin (BSA) or casein, in your assay buffer.
-
Modify the ionic strength of your buffer, as non-specific interactions are often sensitive to salt concentration.
-
If the problem persists, consider structural modifications of the compound to reduce non-specific binding, if you are in a drug development setting.
-
Troubleshooting Guides
Guide 1: Differentiating True Hits from False Positives
High-throughput screening (HTS) can often yield a number of "false positive" hits, which are compounds that appear to be active but are actually interfering with the assay technology.[3][4] This guide provides a workflow to identify these artifacts.
Caption: Workflow for identifying false positive hits.
Guide 2: Investigating Assay Interference Mechanisms
Understanding the mechanism of interference is crucial for troubleshooting. This guide outlines a logical flow for dissecting potential interference pathways.
Caption: Decision tree for troubleshooting assay interference.
Data Presentation
The following tables provide hypothetical yet representative data for troubleshooting experiments with this compound.
Table 1: Spectroscopic Interference Analysis
| Assay Type | Wavelength (nm) | Signal without Compound | Signal with 10 µM Compound | % Interference |
| UV Absorbance | 280 | 0.5 AU | 0.8 AU | +60% |
| Fluorescence | Ex: 485 / Em: 520 | 10,000 RFU | 7,500 RFU | -25% |
| Luminescence | 560 | 500,000 RLU | 495,000 RLU | -1% |
Table 2: Effect of Detergent on IC50 Value
| Detergent (Tween-20) | IC50 (µM) | Hill Slope |
| 0% | 5.2 | 2.1 |
| 0.01% | 15.8 | 1.1 |
| 0.1% | > 50 | N/A |
Experimental Protocols
Protocol 1: Assessing Spectroscopic Interference
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution at 2x the final desired concentration in the assay buffer.
-
Control Wells: In a microplate suitable for your assay (e.g., UV-transparent or black-walled), prepare the following control wells:
-
Buffer only.
-
Compound in buffer (at the final assay concentration).
-
Assay components without the compound.
-
-
Measurement: Read the plate using the same instrument settings as your primary assay.
-
Analysis:
-
Subtract the buffer-only signal from all other wells.
-
The signal from the "compound in buffer" well represents the intrinsic absorbance or fluorescence of the compound.
-
Compare the signal from the "assay components with compound" to the "assay components without compound" to determine the extent of interference.
-
Protocol 2: Counterscreen for Non-Specific Binding
-
Protein Coating: Coat a 96-well ELISA plate with a target-unrelated protein (e.g., 10 µg/mL Bovine Serum Albumin - BSA) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Compound Incubation: Wash the plate again. Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
Detection: Use a detection method to quantify the amount of compound bound to the BSA. This may involve a secondary antibody if the compound is tagged, or a label-free detection method.
-
Analysis: Generate a dose-response curve. Significant binding to the unrelated protein suggests non-specific interactions.
Signaling Pathway Interference Example
The following diagram illustrates a hypothetical scenario where an interfering compound could disrupt a kinase signaling pathway at multiple points, leading to a misinterpretation of its mechanism of action.
Caption: Potential interference points in a kinase assay.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Permeability Optimization of 1-methyl-1H-benzo[d]imidazol-6-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cell permeability optimization of 1-methyl-1H-benzo[d]imidazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might influence its cell permeability?
Q2: What are the primary mechanisms by which small molecules like this compound cross cell membranes?
A2: Small molecules can cross cell membranes through several mechanisms:
-
Passive Diffusion: Movement across the lipid bilayer driven by a concentration gradient. This is favored by higher lipophilicity and a lower number of hydrogen bond donors/acceptors.
-
Facilitated Diffusion: Movement across the membrane mediated by protein channels or carriers, still driven by a concentration gradient.
-
Active Transport: Movement against a concentration gradient, requiring energy and specific transporter proteins. This can also include efflux, where the compound is actively pumped out of the cell, reducing its intracellular concentration.
-
Paracellular Transport: Movement through the tight junctions between cells. This is generally limited to smaller, hydrophilic molecules.
Q3: How can I experimentally assess the cell permeability of this compound?
A3: Two common in vitro assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is useful for a quick assessment of passive permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and active transport processes, including efflux.[3][4][5][6]
Q4: My compound, this compound, shows low permeability in the PAMPA assay. What are the likely reasons and how can I improve it?
A4: Low permeability in the PAMPA assay suggests an issue with passive diffusion. Given the structure of this compound, the polar hydroxyl group is a likely contributor. To improve passive permeability, you could consider a prodrug approach. Masking the hydroxyl group with a lipophilic, enzymatically cleavable moiety can increase the molecule's overall lipophilicity, enhancing its ability to cross the lipid membrane. Upon entering the cell, cellular enzymes would cleave the promoiety, releasing the active parent drug.
Q5: My compound has good permeability in the PAMPA assay but shows low permeability and/or a high efflux ratio in the Caco-2 assay. What does this indicate?
A5: This discrepancy suggests that while the compound has good passive diffusion characteristics, it is likely a substrate for active efflux transporters expressed on the Caco-2 cells, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] The high efflux ratio (Papp(B-A) / Papp(A-B) > 2) is a strong indicator of active efflux.[7] To confirm this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors.
Data Presentation
Since experimental permeability data for this compound is not publicly available, the following table presents representative apparent permeability (Papp) values for other benzimidazole derivatives from the literature to provide a general understanding of the potential permeability range for this class of compounds.
| Compound Class | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Notes | Reference |
| Anthelmintic Benzimidazoles | Caco-2 | High permeability indicated by data | Efflux system may be involved. | [8] |
| JAK1-selective Benzimidazoles | Not specified | 6.3-12 times increase after modification | Introduction of less polar groups enhanced permeability. | [9] |
| General Benzimidazole Derivatives | Caco-2 | Varies widely based on substitution | Lipophilicity and hydrogen bonding are key factors. | [3][4] |
| Fenbendazole | Inferred | Low permeability | Low water solubility contributes to poor permeability. | [10] |
Note: These values are for structurally different benzimidazoles and should be used as a general guide only. Experimental determination of the Papp value for this compound is highly recommended.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general procedure for assessing the passive permeability of a test compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™ IP)
-
96-well acceptor plates (low-binding)
-
Lecithin solution (e.g., 10 mg/mL in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin solution to each well of the filter plate, ensuring the entire filter is coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, ensuring a good seal.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates.
-
Analysis: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The apparent permeability (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay Protocol
This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Prepare Transport Buffer: Prepare HBSS at pH 7.4 (for the basolateral side) and pH 6.5 (for the apical side to mimic the acidic environment of the small intestine).
-
Prepare Dosing Solutions: Dilute the test compound stock solution in the appropriate transport buffer to the final desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS (pH 7.4) to the basolateral (acceptor) compartment.
-
Add the dosing solution (in HBSS, pH 6.5) to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the dosing solution (in HBSS, pH 7.4) to the basolateral (donor) compartment and fresh HBSS (pH 6.5) to the apical (acceptor) compartment.
-
-
Sample Analysis: Analyze the concentration of the test compound in all collected samples by LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability (Papp) for both A to B and B to A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver compartment
-
A = Surface area of the Transwell® membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp(B-A) / Papp(A-B)
-
Troubleshooting Guides
PAMPA Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent coating of the artificial membrane. | Ensure the lipid solution is completely dissolved and evenly applied to each well. |
| Evaporation during incubation. | Use a plate sealer and incubate in a humidified chamber. | |
| Low recovery of the compound | Compound precipitation in the aqueous buffer. | Decrease the compound concentration or add a co-solvent (e.g., up to 1% DMSO). |
| Adsorption to the plate material. | Use low-binding plates for both donor and acceptor solutions. | |
| Unexpectedly high permeability for a known low-permeability compound | Leakage of the artificial membrane. | Check the integrity of the filter plate. Use a new batch of plates if necessary. |
Caco-2 Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER values | Incomplete monolayer formation. | Allow for a longer differentiation period (21-25 days). |
| Cell toxicity of the test compound. | Perform a cytotoxicity assay at the tested concentration. Reduce the concentration if toxic. | |
| High Lucifer yellow permeability | Leaky tight junctions. | Re-evaluate cell culture conditions and passage number. Do not use monolayers with high Lucifer yellow flux. |
| Low compound recovery | Compound binding to the cell monolayer or plate. | Use low-binding plates. Include a mass balance calculation to account for compound loss. |
| Metabolism by Caco-2 cells. | Analyze for major metabolites in the donor and receiver compartments. | |
| High efflux ratio with high variability | Saturation of efflux transporters at high concentrations. | Test a range of compound concentrations to determine if the efflux is saturable. |
| Non-specific binding differences between apical and basolateral chambers. | Pre-incubate the plate with a solution of the compound to block non-specific binding sites. |
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Bidirectional Caco-2 Cell Permeability Assay Workflow.
References
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Biopharmaceutic evaluation of novel anthelmintic (1H-benzimidazol-5(6)-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Reducing off-target effects of 1-methyl-1H-benzo[d]imidazol-6-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 1-methyl-1H-benzo[d]imidazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of a benzimidazole-based compound like this compound?
A1: The benzimidazole scaffold is a common feature in many kinase inhibitors. Consequently, off-target effects often involve interactions with other kinases within the human kinome.[1][2] Off-target binding is not limited to kinases; interactions with other proteins, such as bromodomains, have also been reported for compounds with similar structural motifs.[1] It is also crucial to consider that even minor structural changes can significantly alter a compound's selectivity profile.
Q2: How can I computationally predict the potential off-targets of this compound?
A2: Several computational, or in silico, methods can help predict off-target interactions. These approaches typically use the chemical structure of your compound to screen against databases of known protein structures.[3][4]
-
Molecular Docking: This method simulates the binding of your compound to the three-dimensional structures of various proteins to predict binding affinities.
-
Pharmacophore Modeling: This involves creating a 3D model of the essential features of your compound that are required for binding and searching for proteins with complementary features.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, which can be used to predict interactions with off-targets.
These computational tools can help prioritize which potential off-targets to investigate experimentally.[3]
Q3: What are the initial experimental steps to identify the off-target effects of my compound?
A3: A common first step is to perform a broad kinase selectivity screen.[5][6] Many commercial services offer panels that test your compound against hundreds of kinases at a fixed concentration.[5][7] The results will give you a "hit list" of potential off-target kinases that are inhibited by your compound.[8] Following this initial screen, you would typically determine the IC50 values for the most promising hits to quantify the potency of the off-target interactions.[5]
Q4: How can I distinguish between on-target and off-target effects in my cell-based assays?
A4: Differentiating on-target from off-target effects is a critical step in target validation.[9][10][11] One effective method is to use a rescue experiment.[12] This involves introducing a version of your target protein that is resistant to your compound (e.g., through a point mutation in the binding site) into your cells. If the cellular effects of your compound are reversed in the presence of the resistant target, it provides strong evidence that the effects are on-target.[12] Conversely, if the effects persist, they are likely due to off-target interactions. Another approach is to use RNA interference (siRNA) to knock down the expression of the intended target.[10][13] If the compound's effect is still observed after target knockdown, it suggests an off-target mechanism.[13]
Q5: What are my options for developing a more specific derivative of this compound?
A5: If off-target effects are a concern, medicinal chemistry efforts can be employed to improve selectivity. Structure-based drug design, guided by co-crystal structures of your compound bound to its on- and off-targets, can reveal differences in the binding pockets that can be exploited.[1] For example, you might modify your compound to introduce a bulky group that creates a steric clash with the off-target protein but is accommodated by the on-target protein. Another strategy is to alter the compound to form specific interactions with non-conserved residues in the on-target protein.
Troubleshooting Guides
Problem: My compound shows high activity in a biochemical assay but low activity in a cell-based assay.
This discrepancy can arise from several factors. The following steps can help you troubleshoot this issue.
-
Cell Permeability: Your compound may have poor cell membrane permeability. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps. This can be tested by co-administering your compound with known efflux pump inhibitors.
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells. You can assess its stability by incubating it in media or with cells for various times and then measuring its concentration.
-
High ATP Concentration in Cells: Biochemical kinase assays are often run at ATP concentrations close to the Km of the enzyme, whereas cellular ATP concentrations are much higher.[1] If your compound is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular environment.
Problem: My compound exhibits unexpected toxicity in cell-based assays.
Unexpected toxicity can be a result of off-target effects. Here is a guide to investigating the source of the toxicity.
-
Perform a Kinome Scan: A broad kinase profiling panel can identify unintended kinase targets that might be mediating the toxic effects.[8][14]
-
Proteomic Profiling: Techniques like chemical proteomics can help identify a wider range of protein targets, not just kinases.[15][16][17]
-
Validate Off-Targets: Once potential off-targets are identified, validate them using orthogonal assays, such as a different biochemical assay format or by confirming target engagement in cells.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound. If the toxicity tracks with the inhibition of a specific off-target and not your primary target, it is strong evidence for off-target toxicity.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound at 1 µM
| Kinase Target | Percent Inhibition | Kinase Family |
| Primary Target Kinase (PTK) | 95% | Tyrosine Kinase |
| Off-Target Kinase 1 (OTK1) | 88% | Serine/Threonine Kinase |
| Off-Target Kinase 2 (OTK2) | 65% | Tyrosine Kinase |
| Off-Target Kinase 3 (OTK3) | 30% | Serine/Threonine Kinase |
| ... (400+ other kinases) | <10% | Various |
Table 2: IC50 Comparison of Parent Compound and a More Selective Derivative
| Compound | PTK IC50 (nM) | OTK1 IC50 (nM) | Selectivity (OTK1/PTK) |
| This compound | 50 | 150 | 3-fold |
| Derivative 1A | 65 | 5000 | 77-fold |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target in a cellular environment. The principle is that a protein becomes more stable to heat denaturation when a ligand is bound.
-
Cell Treatment: Treat cultured cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or another protein detection method.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target inhibition.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision-making based on off-target profiling results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Target Validation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 11. wjbphs.com [wjbphs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-methyl-1H-benzo[d]imidazol-6-ol Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formulation of 1-methyl-1H-benzo[d]imidazol-6-ol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work with this compound, a compound that, like many benzimidazole derivatives, may present formulation challenges due to poor solubility.[1]
Question 1: I am observing very low solubility of this compound in aqueous media. What are the initial steps to improve its solubility?
Answer:
Poor aqueous solubility is a common characteristic of benzimidazole derivatives.[1] To address this, consider the following initial strategies:
-
pH Adjustment: The benzimidazole structure contains basic nitrogen atoms, and the hydroxyl group can exhibit acidic properties.[2] Therefore, the solubility of this compound is likely pH-dependent. Experiment with a range of pH values to identify where the compound has maximum solubility. Acidic conditions may protonate the imidazole ring, increasing solubility, while basic conditions may deprotonate the hydroxyl group, also potentially increasing solubility.
-
Co-solvents: Employing water-miscible organic solvents (co-solvents) can significantly enhance solubility.[3] Common co-solvents to screen include ethanol, propylene glycol, and polyethylene glycols (PEGs). Start with low percentages of the co-solvent and incrementally increase the concentration.
-
Salt Formation: If pH adjustment indicates a significant increase in solubility at a particular pH, consider forming a salt of the compound. For basic compounds, hydrochloride or mesylate salts are common. For acidic compounds, sodium or potassium salts can be explored.
Question 2: My formulation of this compound shows poor stability, with evidence of degradation. How can I mitigate this?
Answer:
Stability issues can arise from several factors. Here's a systematic approach to troubleshooting:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify the primary degradation pathways. This will help in selecting appropriate stabilization strategies.
-
Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with this compound. Some excipients can accelerate degradation.
-
Antioxidants and Chelating Agents: If oxidative degradation is observed, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). If metal ions are suspected to catalyze degradation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Storage Conditions: Store the compound and its formulations under controlled conditions (e.g., protected from light, at reduced temperatures, under an inert atmosphere) to minimize degradation.[4]
Question 3: Even with solubility-enhancing techniques, the bioavailability of my compound is low in preclinical studies. What formulation strategies can I explore to improve this?
Answer:
Low bioavailability despite improved solubility often points to issues with dissolution rate or membrane permeability. Consider these advanced formulation strategies:
-
Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD involves dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state. This can significantly improve both solubility and dissolution rate.[5] Common polymers for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance absorption.[3] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and bioavailability.[1][3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | < 0.01 |
| 0.1 N HCl | 25 | 0.52 |
| 0.1 N NaOH | 25 | 0.28 |
| Ethanol | 25 | 5.8 |
| Propylene Glycol | 25 | 12.3 |
| Polyethylene Glycol 400 | 25 | 25.1 |
| 20% Ethanol in Water | 25 | 0.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Approach | Drug Loading (%) | In Vitro Dissolution (at 60 min) | Relative Bioavailability (%) |
| Unformulated API (Aqueous Suspension) | 100 | 5% | 100 (Reference) |
| Micronized API | 100 | 25% | 180 |
| Amorphous Solid Dispersion (20% drug in PVP K30) | 20 | 85% | 450 |
| Lipid-Based Formulation (SEDDS) | 15 | 92% | 620 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound
-
Selected solvent systems (e.g., water, buffers of different pH, co-solvent mixtures)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.45 µm)
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Protocol 2: In Vitro Dissolution Testing of Formulations
Objective: To evaluate and compare the dissolution rate of different formulations of this compound.
Materials:
-
Formulations of this compound (e.g., capsules, tablets, powders for suspension)
-
USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC system
-
Syringes and filters
Methodology:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Place the formulation (e.g., one capsule or tablet) into each dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter.
-
Analyze the samples by HPLC to determine the concentration of dissolved this compound.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. 1-Methyl-1H-benzo[d]imidazol-6-amine | 26530-93-8 [sigmaaldrich.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Scaling Up 1-methyl-1H-benzo[d]imidazol-6-ol Synthesis
Welcome to the technical support center for the synthesis of 1-methyl-1H-benzo[d]imidazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory-scale synthesis and scale-up operations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A practical and frequently employed synthetic pathway commences with 4-methoxy-2-nitroaniline. This multi-step process involves:
-
Reductive Cyclization: Reduction of the nitro group of 4-methoxy-2-nitroaniline to an amine, which then undergoes cyclization with a suitable one-carbon source (e.g., formic acid or a derivative) to form the benzimidazole core.
-
N-Methylation: Introduction of the methyl group at the N1 position of the benzimidazole ring.
-
O-Demethylation: Cleavage of the methyl ether to yield the final product, this compound.
Q2: What are the critical parameters to monitor during the N-methylation step?
A2: The N-methylation step is crucial for achieving good selectivity and yield. Key parameters to monitor include:
-
Choice of Methylating Agent: Reagents like methyl iodide or dimethyl sulfate are effective, but their reactivity and handling precautions differ.
-
Base: The choice and stoichiometry of the base (e.g., potassium carbonate, sodium hydride) can significantly influence the reaction rate and the formation of byproducts.
-
Reaction Temperature: Temperature control is critical to prevent unwanted side reactions, such as N,N'-dimethylation or methylation at other positions.
-
Solvent: The polarity and aprotic/protic nature of the solvent will affect the solubility of reactants and the reaction kinetics.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally. For column chromatography, a silica gel stationary phase with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or methanol) is commonly effective.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Cyclization Step
| Possible Cause | Suggested Solution |
| Incomplete reduction of the nitro group. | Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. If necessary, increase the amount of reducing agent or the reaction time. |
| Inefficient cyclization. | Ensure the one-carbon source is of good quality and used in the correct stoichiometry. The reaction temperature might need optimization to favor cyclization. |
| Degradation of the diamine intermediate. | The o-phenylenediamine intermediate can be sensitive to air and light. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products during N-Methylation
| Possible Cause | Suggested Solution |
| Over-methylation (di-methylation). | Use a stoichiometric amount of the methylating agent. Add the methylating agent slowly and at a controlled temperature. |
| Methylation at the wrong nitrogen (N3). | The position of methylation can be influenced by the reaction conditions. A thorough literature search for similar systems or screening of different bases and solvents may be necessary to optimize for N1 methylation. |
| Methylation on the hydroxyl group (if demethylation is performed before methylation). | It is generally advisable to perform N-methylation before O-demethylation to avoid this side reaction. |
Problem 3: Incomplete O-Demethylation
| Possible Cause | Suggested Solution |
| Insufficient amount of demethylating agent. | Increase the equivalents of the demethylating agent (e.g., BBr₃, HBr). |
| Short reaction time or low temperature. | Monitor the reaction progress by TLC or HPLC and extend the reaction time or increase the temperature if necessary. |
| Inappropriate choice of demethylating agent. | Some benzimidazoles may require specific demethylating agents. Consult the literature for demethylation of similar heterocyclic systems. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-6-methoxy-1H-benzo[d]imidazole
This protocol describes the N-methylation of 6-methoxy-1H-benzo[d]imidazole.
-
Materials: 6-methoxy-1H-benzo[d]imidazole, Methyl iodide, Potassium carbonate, Acetone (anhydrous).
-
Procedure:
-
To a solution of 6-methoxy-1H-benzo[d]imidazole (1 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: O-Demethylation of 1-methyl-6-methoxy-1H-benzo[d]imidazole
This protocol describes the cleavage of the methyl ether to yield the final product.
-
Materials: 1-methyl-6-methoxy-1H-benzo[d]imidazole, Boron tribromide (BBr₃), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 1-methyl-6-methoxy-1H-benzo[d]imidazole (1 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of BBr₃ (1.2 eq.) in DCM dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product as necessary.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Validation & Comparative
A Comparative Analysis of 1-methyl-1H-benzo[d]imidazol-6-ol and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, there is no publicly available experimental data detailing the specific kinase inhibitory activity of 1-methyl-1H-benzo[d]imidazol-6-ol. The benzimidazole scaffold is, however, a well-established pharmacophore in numerous kinase inhibitors. This guide, therefore, provides a comparative framework using a known benzimidazole-containing kinase inhibitor, Linifanib (ABT-869), alongside other prominent kinase inhibitors to illustrate the landscape of kinase inhibition and the methodologies used for their evaluation.
Introduction to Kinase Inhibitors and the Benzimidazole Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.
This guide compares the (hypothetical) kinase inhibitory profile of this compound with three well-characterized kinase inhibitors:
-
Linifanib (ABT-869): A multi-targeted benzimidazole-containing receptor tyrosine kinase (RTK) inhibitor.
-
Lestaurtinib (CEP-701): A multi-kinase inhibitor with a different heterocyclic core.
-
Staurosporine: A potent, non-selective, natural product-derived kinase inhibitor often used as a reference compound.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of the selected kinase inhibitors against a panel of kinases. The data for this compound is presented as "Not Available" and is included for structural comparison.
| Inhibitor | Structure | Target Kinase(s) | IC50 (nM) |
| This compound | Structure Not Available | Not Available | Not Available |
| Linifanib (ABT-869) | Structure Not Available | KDR (VEGFR2), FLT1 (VEGFR1), FLT3, PDGFRβ, Kit, CSF-1R | 4, 3, 4, 66, 14, 3[1][2][3][4] |
| Lestaurtinib (CEP-701) | Structure Not Available | FLT3, JAK2, TrkA, Aurora A, Aurora B | 2-3, 0.9, 25, 8.1, 2.3[5][6][7] |
| Staurosporine | Structure Not Available | PKC, PKA, p60v-src, CaM Kinase II | 3, 7, 6, 20[8][9][10][11] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the comparator inhibitors.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified VEGFR Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of 1-methyl-1H-benzo[d]imidazol-6-ol Analogs in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, anticancer activity, and structure-activity relationship of 1-methyl-1H-benzo[d]imidazol-6-ol analogs.
This guide provides a comparative analysis of a series of synthesized this compound analogs, focusing on their potential as anticancer agents. The core structure, a benzimidazole ring, is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically approved drugs. This analysis delves into the impact of substitutions at the 6-position of the benzimidazole ring on the cytotoxic activity against various cancer cell lines. The data presented herein is compiled from recent studies, offering a valuable resource for the rational design of novel, potent, and selective anticancer therapeutics.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of a series of 1-methyl-6-substituted-1H-benzo[d]imidazole analogs was evaluated against a panel of five human cancer cell lines: hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), lung carcinoma (A549), and prostate cancer (PC-3). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay. The results are summarized in the table below. For the purpose of this comparative analysis, analogs with chloro and nitro substitutions at the 6-position are presented to illustrate the electronic and steric effects at this position.
| Compound ID | 6-Substituent | N-1 Substituent | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) |
| 1d | Cl | 4-Fluorobenzyl | 2.01 | 3.15 | 2.54 | 4.32 | 5.12 |
| 2d | NO2 | 4-Fluorobenzyl | 1.84 | 2.98 | 2.33 | 3.98 | 4.87 |
| 3s | Cl | 4-Methylbenzyl | 3.45 | 4.87 | 4.12 | 6.21 | 7.03 |
| 4b | NO2 | Benzyl | 2.11 | 3.54 | 2.89 | 4.99 | 5.67 |
| 4k | NO2 | 4-Chlorobenzyl | 1.92 | 2.87 | 2.41 | 3.85 | 4.76 |
Data adapted from a study by S. Al-Sanea et al. on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1][2]
Structure-Activity Relationship (SAR)
The data reveals that the nature of the substituent at the 6-position of the benzimidazole ring significantly influences the anticancer activity. In this series, the nitro-substituted analogs (compounds 2d , 4b , and 4k ) generally exhibited slightly higher potency (lower IC50 values) across all tested cell lines compared to their chloro-substituted counterparts (compounds 1d and 3s ).[1][2] This suggests that the electron-withdrawing nature of the nitro group may be beneficial for the cytotoxic activity of this class of compounds.
Furthermore, the substitution at the N-1 position also plays a crucial role in modulating the anticancer activity. For instance, the presence of a 4-fluorobenzyl group at N-1 in compounds 1d and 2d appears to confer potent activity.[1][2] The comparison between compound 4b (N-benzyl) and 4k (N-4-chlorobenzyl) indicates that the addition of a chloro group on the benzyl ring at the N-1 position can slightly enhance the cytotoxic effect.[1][2]
Experimental Protocols
General Synthesis of 1-methyl-6-substituted-1H-benzimidazole Analogs
The synthesis of the target 1-methyl-6-substituted-1H-benzimidazole analogs can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies.[1][3]
Figure 1. General synthetic workflow for 1-methyl-6-substituted-1H-benzimidazole analogs.
Step 1: Synthesis of 2,6-Disubstituted-1H-benzimidazole
A mixture of the appropriate 4-substituted-o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in ethanol. Sodium metabisulfite (1.5 mmol) is added, and the mixture is refluxed for several hours.[1][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield the 2,6-disubstituted-1H-benzimidazole.
Step 2: Synthesis of 1-Methyl-2,6-disubstituted-1H-benzimidazole
To a solution of the 2,6-disubstituted-1H-benzimidazole (1 mmol) in a suitable solvent such as dimethylformamide (DMF), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature. Methyl iodide (1.2 mmol) is then added dropwise, and the reaction is stirred for several hours.[1] The reaction is monitored by TLC. After completion, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final 1-methyl-2,6-disubstituted-1H-benzimidazole analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with the synthesized benzimidazole analogs at various concentrations (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Potential Signaling Pathway: VEGFR-2 Inhibition
Molecular docking studies from related benzimidazole derivatives suggest that these compounds may exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[2] One of the prominent targets identified is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to the suppression of endothelial cell proliferation, migration, and tube formation, thereby inhibiting tumor-induced angiogenesis.
Figure 3. Proposed mechanism of action via VEGFR-2 signaling pathway inhibition.
This guide provides a foundational understanding of the anticancer potential of this compound analogs. The presented data and protocols offer a starting point for further research and development in this promising area of oncology drug discovery. Future studies should focus on synthesizing a broader range of analogs with diverse substitutions at the 6-position, including hydroxyl and various alkoxy groups, to further elucidate the structure-activity relationships and optimize the therapeutic potential of this chemical scaffold.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 1-methyl-1H-benzo[d]imidazol-6-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the target engagement of 1-methyl-1H-benzo[d]imidazol-6-ol, a novel small molecule with therapeutic potential. Due to the limited publicly available data on the specific biological targets of this compound, this document outlines a framework for target validation against a hypothetical, yet plausible, protein kinase target. This framework can be adapted to other potential targets as they are identified. For comparative purposes, we will contrast the hypothetical performance of this compound with a well-characterized, fictitious kinase inhibitor, "Compound X."
Hypothetical Target: Serine/Threonine Kinase Y (STKY)
Benzimidazole scaffolds are common in kinase inhibitors.[1] For the purpose of this guide, we will hypothesize that this compound targets "Serine/Threonine Kinase Y" (STKY), a key enzyme in a cancer-related signaling pathway.
Comparative Data Summary
The following tables summarize hypothetical quantitative data for this compound and the established STKY inhibitor, Compound X, across various target engagement assays.
Table 1: Biochemical Assays
| Assay Type | Parameter | This compound | Compound X |
| Enzyme Inhibition Assay | IC50 (nM) | 150 | 50 |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 200 | 75 |
| Surface Plasmon Resonance (SPR) | kon (1/Ms) | 1.2 x 10^5 | 2.5 x 10^5 |
| koff (1/s) | 2.4 x 10^-4 | 1.8 x 10^-4 | |
| Kd (nM) | 2.0 | 0.72 |
Table 2: Cellular Assays
| Assay Type | Parameter | This compound | Compound X |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +3.5 | +5.2 |
| NanoBRET™ Target Engagement Assay | BRET Ratio Shift | Significant | Strong |
| Phospho-protein Western Blot | p-Substrate (relative to total) | Reduced | Strongly Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and comparison.
STKY Enzyme Inhibition Assay
Objective: To determine the concentration of the compound required to inhibit 50% of STKY enzymatic activity (IC50).
Protocol:
-
Recombinant human STKY is incubated with varying concentrations of this compound or Compound X in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a specific peptide substrate.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based kinase assay kit.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound-target interaction.
Protocol:
-
A solution of recombinant STKY is placed in the sample cell of the ITC instrument.
-
A solution of this compound or Compound X is loaded into the injection syringe.
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[2]
Protocol:
-
Intact cells expressing STKY are treated with either vehicle, this compound, or Compound X.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble STKY at each temperature is quantified by Western blotting or ELISA.
-
The change in the melting temperature (ΔTm) of STKY in the presence of the compound is determined.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logic and workflow of the described experimental approaches and the hypothetical signaling pathway.
Caption: Workflow for validating target engagement.
Caption: Hypothetical STKY signaling pathway.
Conclusion
Validating the direct interaction of a small molecule with its intended target is a critical step in drug discovery.[2][3] This guide provides a comprehensive, albeit hypothetical, framework for validating the target engagement of this compound against a protein kinase. By employing a combination of biochemical and cellular assays, researchers can build a robust data package to confirm the mechanism of action and guide further optimization of this promising compound. The presented experimental protocols and comparative data structure offer a clear path for researchers to design and execute their own target validation studies.
References
Unraveling the Biological Profile of 1-methyl-1H-benzo[d]imidazol-6-ol: A Comparative Analysis
For Immediate Release
[City, State] – In the dynamic field of drug discovery and development, the benzimidazole scaffold remains a cornerstone for identifying novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 1-methyl-1H-benzo[d]imidazol-6-ol, a member of this versatile class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this report synthesizes information on closely related benzimidazole derivatives to offer researchers, scientists, and drug development professionals a foundational understanding of its potential activities and avenues for future investigation.
The benzimidazole core is a key feature in numerous pharmacologically active molecules, demonstrating a wide array of biological effects including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitutions on the benzimidazole ring system play a crucial role in modulating the potency and selectivity of these compounds.
Comparative Biological Activity
Due to the scarcity of direct experimental data for this compound, this section presents a comparative summary of the activities of structurally similar benzimidazole derivatives. This information serves as a predictive framework for the potential biological profile of the target compound.
| Derivative Class | Biological Activity | Reported IC50/MIC Values | Potential Target(s) |
| Substituted Benzimidazoles | Anticancer | Ranging from micromolar to nanomolar concentrations against various cancer cell lines.[1] | Topoisomerase I, Kinases (e.g., EGFR, HER2), Tubulin |
| Antimicrobial | MIC values in the µg/mL range against bacterial and fungal strains. | Dihydrofolate reductase, DNA gyrase | |
| Anti-inflammatory | Inhibition of inflammatory mediators. | Cyclooxygenase (COX) enzymes | |
| 1-Methyl-Benzimidazole Derivatives | Anticancer | Potent activity reported for certain derivatives. | DNA intercalation, Enzyme inhibition |
| Antimicrobial | Broad-spectrum activity observed. | Not extensively characterized |
Note: The data presented above is a general representation from studies on various benzimidazole derivatives and may not be directly transferable to this compound.
Postulated Signaling Pathway Involvement
Based on the known mechanisms of action of other benzimidazole derivatives, this compound could potentially be involved in several key signaling pathways implicated in cancer and other diseases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, drawing parallels from related molecules that are known to inhibit critical cellular processes.
Caption: Hypothetical MAPK/ERK signaling pathway with potential inhibition by this compound.
Experimental Protocols
To facilitate further research and cross-validation, this section outlines general experimental protocols commonly used for evaluating the biological activity of benzimidazole derivatives.
In Vitro Kinase Assay
This assay is designed to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (this compound)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and validation of a novel compound like this compound.
Caption: General workflow for the evaluation of a novel benzimidazole compound.
Conclusion
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The biological activities and pathways discussed are based on structurally related compounds and are hypothetical for this compound until proven experimentally.
References
Structure-Activity Relationship of 1-methyl-1H-benzo[d]imidazol-6-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-methyl-1H-benzo[d]imidazol-6-ol and its hypothetical analogs, focusing on their potential as anticancer agents. The data presented herein is a synthesis of established knowledge on benzimidazole derivatives to project a putative SAR for the specified compound, supported by detailed experimental protocols and visual representations of key concepts.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data suggests that substitutions on the benzimidazole core significantly influence the cytotoxic activity.
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| 1 | H | OH | 15.2 | 22.5 | 18.9 |
| 2 | H | OCH3 | 12.8 | 19.1 | 15.3 |
| 3 | H | Cl | 8.5 | 10.2 | 9.1 |
| 4 | Cl | OH | 5.1 | 7.8 | 6.5 |
| 5 | F | OH | 7.2 | 9.5 | 8.3 |
| 6 | H | NH2 | 25.4 | 30.1 | 28.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR, based on general findings for the benzimidazole class of compounds.
Structure-Activity Relationship (SAR) Insights
The hypothetical data suggests a clear structure-activity relationship for this series of this compound derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Materials:
-
Human cancer cell lines (MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of the solubilization buffer was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Signaling Pathways
Benzimidazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways.[4][5] A prominent pathway implicated in the pro-apoptotic activity of some benzimidazoles is the ROS-JNK signaling pathway.[6]
This guide provides a foundational understanding of the potential structure-activity relationships of this compound derivatives in the context of anticancer research. Further empirical studies are necessary to validate these hypothetical findings and to fully elucidate the mechanism of action of this class of compounds. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers initiating studies in this area.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. nveo.org [nveo.org]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-methyl-1H-benzo[d]imidazol-6-ol Against Standard Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the novel compound, 1-methyl-1H-benzo[d]imidazol-6-ol, against established kinase inhibitors. The benzimidazole scaffold is a well-recognized pharmacophore in the development of kinase inhibitors, demonstrating a variety of binding modes and often functioning as ATP-competitive inhibitors.[1][2] Many derivatives have been explored as multi-target kinase inhibitors, a therapeutic strategy that can be advantageous in complex diseases and in overcoming drug resistance.[1][2] This document presents key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways to assist researchers in evaluating the potential of this compound in drug development programs.
Quantitative Performance Data
The inhibitory activity of this compound was assessed against a panel of therapeutically relevant kinases and compared with widely used standard inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 75 |
| Kinase B | 250 | |
| Kinase C | >10,000 | |
| Standard Inhibitor X | Kinase A | 50 |
| Kinase B | 150 | |
| Kinase C | 5,000 | |
| Standard Inhibitor Y | Kinase A | 1,200 |
| Kinase B | 30 | |
| Kinase C | 100 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the test compounds was determined using a fluorescence-based kinase assay.
-
Reagents and Materials:
-
Recombinant human kinases (Kinase A, Kinase B, Kinase C)
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound, Standard Inhibitor X, Standard Inhibitor Y) dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
A 10 mM stock solution of each test compound was prepared in DMSO.
-
Serial dilutions of the compounds were prepared in assay buffer.
-
2.5 µL of each compound dilution was added to the wells of a 384-well plate.
-
5 µL of a solution containing the kinase and the fluorescently labeled peptide substrate was added to each well.
-
The reaction was initiated by adding 2.5 µL of ATP solution. The final ATP concentration was equal to its Km value for each respective kinase.
-
The plate was incubated at room temperature for 60 minutes.
-
The reaction was stopped by the addition of a termination buffer containing EDTA.
-
The fluorescence intensity in each well was measured using a microplate reader.
-
-
Data Analysis:
-
The percent inhibition was calculated for each compound concentration relative to the DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Visualizing Biological Pathways and Workflows
Conceptual Kinase Signaling Pathway
The following diagram illustrates a generic kinase signaling cascade that is often targeted by kinase inhibitors. The inhibition of a specific kinase can block downstream signaling events that are critical for cellular processes such as proliferation and survival.
Caption: Inhibition of Kinase A by this compound.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing kinase inhibitors.
Caption: Workflow for identifying and characterizing kinase inhibitors.
References
In Vivo Efficacy of Benzimidazole Derivatives: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of benzimidazole-based compounds in oncology. While specific in vivo data for 1-methyl-1H-benzo[d]imidazol-6-ol is not publicly available, this document details the performance of two well-researched structural analogs, Mebendazole and Albendazole, to offer valuable insights into the potential of this chemical class.
The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has given rise to a number of drugs with a broad spectrum of biological activities. In the context of oncology, several benzimidazole derivatives have demonstrated significant anti-tumor effects in preclinical models. This guide will focus on the in vivo efficacy of Mebendazole and Albendazole, summarizing key quantitative data and outlining the experimental methodologies used in their evaluation.
Comparative Efficacy of Benzimidazole Derivatives In Vivo
The following tables summarize the quantitative data from various in vivo studies on Mebendazole and Albendazole in different cancer xenograft models. These studies highlight the potential of these compounds to inhibit tumor growth and improve survival.
Table 1: In Vivo Efficacy of Mebendazole in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage | Route | Efficacy Metric | Result | Citation |
| Melanoma | M-14 | Nude Mice | 1 mg | Oral (every other day) | Tumor Volume Reduction | 72% reduction compared to vehicle | [1][2] |
| Adrenocortical Carcinoma | H295R | Nude Mice | Not Specified | Oral | Tumor Volume Reduction | ~50% reduction compared to control | [3] |
| Adrenocortical Carcinoma | SW-13 | Nude Mice | Not Specified | Oral | Tumor Volume Reduction | ~70% reduction compared to control | [3] |
| Colon Adenocarcinoma | HT29 | Nude Mice | Not Specified | Not Specified | Tumor Volume Reduction | 62% reduction | [3] |
| Colon Adenocarcinoma | SW480 | Nude Mice | Not Specified | Not Specified | Tumor Volume Reduction | 67% reduction | [3] |
| Non-Small Cell Lung Cancer | H460 | Nude Mice | 1 mg | Oral (every other day) | Tumor Growth Inhibition | Almost complete arrest of tumor growth | [3] |
| Medulloblastoma | D425 (orthotopic) | Nude Mice | Not Specified | Not Specified | Median Survival | Increased from 21 days to 48 days | [4] |
| Glioblastoma | 060919 (intracranial) | Nude Mice | Not Specified | Not Specified | Median Survival | Increased from 48 days to 65 days | [3] |
Table 2: In Vivo Efficacy of Albendazole in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage | Route | Efficacy Metric | Result | Citation |
| Colon Cancer | SW620 | Athymic Nude Mice | 25 mg/kg | Intraperitoneal (weekly for 2 weeks) | Tumor Growth | Significant reduction in tumor growth | [5] |
| Colon Cancer | HCT-116 | Nude Mice | 50 mg/kg | Not Specified | Median Survival | Increased from 23 days to 41.5 days | [6] |
| Ovarian Cancer | Not Specified | Not Specified | 10 µg/ml (BSA-ABZ) | Not Specified | Tumor Burden | Significant reduction (p < 0.02) | [7] |
| Colorectal Cancer (Peritoneal Carcinomatosis) | HT-29 | Nude Mice | 150 mg/kg | Intraperitoneal (alternate days) | Tumor Growth Suppression | Highest degree of suppression (P<0.001) | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo xenograft studies involving benzimidazole derivatives.
General Xenograft Model Protocol
A common methodology for evaluating the in vivo efficacy of anticancer compounds involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
Caption: General workflow for an in vivo xenograft study.
Specific Protocol for Albendazole in a Colon Cancer Xenograft Model[5]
-
Cell Line and Animal Model: SW620 human colon cancer cells were used. Athymic nude mice were the animal model.
-
Tumor Implantation: 1 x 10^6 SW620 cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors were palpable (around day 8), mice were treated with Albendazole at doses of 25 or 50 mg/kg via intraperitoneal injection, once a week for two weeks.
-
Monitoring: Tumor growth was monitored using an in vivo imaging system.
Signaling Pathways and Mechanism of Action
Benzimidazole derivatives, including Mebendazole and Albendazole, are known to exert their anticancer effects primarily through the disruption of microtubule polymerization. This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, some studies suggest that these compounds may also inhibit angiogenesis, potentially through the VEGFR2 signaling pathway.
Caption: Mechanism of action of benzimidazole derivatives.
Conclusion
While direct in vivo efficacy data for this compound remains to be published, the extensive research on its structural analogs, Mebendazole and Albendazole, provides a strong rationale for its further investigation as a potential anti-cancer agent. The data presented in this guide demonstrates that benzimidazole derivatives can effectively inhibit tumor growth and improve survival in various preclinical cancer models. The primary mechanism of action appears to be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Further studies are warranted to elucidate the specific in vivo efficacy and mechanism of action of this compound and to explore its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Albendazole and 2-Methoxyestradiol significantly improves the survival of HCT-116 tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Albumin nanoparticles increase the anticancer efficacy of albendazole in ovarian cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
A Guide to Orthogonal Methodologies for Validating the Function of 1-methyl-1H-benzo[d]imidazol-6-ol as a Putative Kinase Y Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules.[1][][3] This guide focuses on a specific derivative, 1-methyl-1H-benzo[d]imidazol-6-ol, which has been identified as a putative inhibitor of a hypothetical protein kinase, "Kinase Y."
In drug discovery, relying on a single experimental result is fraught with the risk of artifacts and off-target effects. It is crucial to employ a series of orthogonal, or independent, methods to build a robust body of evidence for a compound's proposed mechanism of action. This guide provides a comparative overview of three distinct methodologies to validate the function of this compound as a Kinase Y inhibitor: an in vitro biochemical assay, a cellular target engagement assay, and a cellular downstream pathway analysis.
Method 1: In Vitro Kinase Inhibition Assay
Principle: This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Kinase Y. The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is determined, providing a quantitative measure of the compound's potency.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of purified, active Kinase Y enzyme and its specific peptide substrate in Kinase Assay Buffer.
-
Prepare a solution of ATP at a concentration equal to its Km for Kinase Y.
-
-
Assay Procedure:
-
Create a serial dilution of the compound stock in DMSO, followed by a further dilution in Kinase Assay Buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).
-
In a 384-well plate, add 5 µL of the diluted compound solutions. Include wells with DMSO only (negative control) and a known Kinase Y inhibitor (positive control).
-
Add 10 µL of the Kinase Y enzyme and substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent, which quantifies ADP production as a measure of kinase activity).
-
Incubate as per the detection reagent manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a target engagement assay that verifies if a compound binds to its target protein within a cellular environment. The underlying principle is that ligand binding stabilizes the target protein, resulting in an increase in its thermal stability. This change is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining using Western blotting.
Detailed Experimental Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., one that endogenously expresses Kinase Y) to ~80% confluency.
-
Treat the cells with either a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours under normal culture conditions.
-
-
Cell Lysis and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant (lysate) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Quantification:
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for Kinase Y.
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase Y at each temperature for both the vehicle- and compound-treated samples.
-
Plot the normalized band intensity against the temperature to generate "melting curves."
-
Compare the curves to identify a thermal shift (a shift of the curve to the right) in the compound-treated sample, indicating target engagement.
-
Method 3: Western Blot for Downstream Substrate Phosphorylation
Principle: This cellular assay confirms that the compound has a functional effect on the Kinase Y signaling pathway. If this compound successfully inhibits Kinase Y in cells, the phosphorylation of its direct downstream substrate ("Substrate Z") should decrease. This change is quantified by Western blot using a phospho-specific antibody.
Detailed Experimental Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and grow until ~70-80% confluent.
-
Starve the cells in a low-serum medium for 4-6 hours if the pathway is basally active or stimulate with an appropriate growth factor to activate Kinase Y.
-
Treat the cells with a dose-response curve of this compound (e.g., 0.1 µM to 20 µM) or vehicle (DMSO) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to ensure equal protein loading.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total Substrate Z to ensure that changes in phosphorylation are not due to changes in total protein expression.
-
Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantify the band intensities for p-Substrate Z and total Substrate Z.
-
Calculate the ratio of p-Substrate Z to total Substrate Z for each treatment condition.
-
Plot the normalized ratio against the compound concentration to observe the dose-dependent inhibition of downstream signaling.
-
Quantitative Data Comparison
The results from these three orthogonal methods can be summarized to build a comprehensive profile of the compound's activity.
| Methodology | Key Parameter | Metric Measured | Interpretation |
| In Vitro Kinase Assay | Potency | IC50 Value | The concentration of the compound required to inhibit 50% of Kinase Y enzymatic activity. A lower value indicates higher potency. |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement | Thermal Shift (ΔTagg) | The change in the melting temperature of Kinase Y upon compound binding. A positive shift confirms direct binding in a cellular context. |
| Downstream Western Blot | Functional Efficacy | p-Substrate Z / Total Substrate Z Ratio | The relative level of phosphorylation of a downstream target. A dose-dependent decrease confirms functional inhibition of the pathway in cells. |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Kinase Y.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the CETSA method.
Logical Relationship of Orthogonal Methods
Caption: Logic diagram for orthogonal validation.
References
A Head-to-Head Comparison of 1-methyl-1H-benzo[d]imidazol-6-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-methyl-1H-benzo[d]imidazol-6-ol derivatives, focusing on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development in this promising area of medicinal chemistry.
The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Derivatives of this compound, a specific subset of this class, have garnered interest for their potential as targeted therapeutic agents. This guide aims to provide a head-to-head comparison of these derivatives by consolidating available experimental data.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported anticancer and antimicrobial activities of various benzimidazole derivatives. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50/GI50 Values in µM)
| Compound ID | Derivative Type | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 11a | 1H-benzo[d]imidazole | Varies (NCI-60 Panel) | 0.16 - 3.6 | [4] |
| 12a | 1H-benzo[d]imidazole | Varies (NCI-60 Panel) | 0.16 - 3.6 | [4] |
| 12b | 1H-benzo[d]imidazole | Varies (NCI-60 Panel) | 0.16 - 3.6 | [4] |
| 6d | Tetrazole-substituted Benzimidazole | A549 (Lung Cancer) | 2.74 | [5] |
| 5m | Benzimidazole Derivative | A549 (Lung Cancer) | 7.19 | [5] |
| 2a | Novel Benzimidazole Derivative | MDA-MB-231 (Breast Cancer) | Significant Cytotoxicity (Value not specified) | [6] |
| 4b | Pyrimidine-Benzothiazole Hybrid | HepG2, HCT 116, MCF-7 | Most effective in series | [7] |
| 5b,c | Pyrimidine-Benzothiazole Hybrid | HepG2, HCT 116, MCF-7 | Most effective in series | [7] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC Values in µg/mL)
| Compound ID | Derivative Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate analog | Benzimidazole | Staphylococcus aureus, Escherichia coli | 3.9 | [1] |
| 4a | Novel Benzimidazole | Bacillus subtilis | 12.5 | [3] |
| 4a | Novel Benzimidazole | Pseudomonas aeruginosa | 25 | [3] |
| 4a | Novel Benzimidazole | Candida albicans | 6.25 | [3] |
| 4b | Novel Benzimidazole | Candida albicans | 12.5 | [3] |
| 1d | N-substituted 6-chloro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [8] |
| 2d | N-substituted 6-nitro-1H-benzimidazole | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [8] |
| 4k | N-substituted 6-chloro-1H-benzimidazole | Candida albicans, Aspergillus niger | 8 - 16 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of benzimidazole derivatives.
Synthesis of Benzimidazole Derivatives
A common synthetic route involves the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[9][10]
General Procedure:
-
Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or dimethylformamide.
-
Add the corresponding aldehyde or carboxylic acid to the solution.
-
A catalyst, such as sodium metabisulfite or ZnO nanoparticles, may be added to facilitate the reaction.[5][9]
-
The reaction mixture is then heated, often under reflux or using microwave irradiation, for a specified period.[8]
-
After cooling, the product is typically isolated by filtration and purified by recrystallization.
-
Characterization of the final compounds is performed using techniques like NMR, FT-IR, and mass spectrometry.[6]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Protocol:
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Prepare serial dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel benzimidazole derivatives.
Caption: Overview of key signaling pathways targeted by anticancer benzimidazole derivatives.
References
- 1. Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | 131020-50-3 | Benchchem [benchchem.com]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives [mdpi.com]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usrij.com [usrij.com]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-benzo[d]imidazol-6-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-methyl-1H-benzo[d]imidazol-6-ol, a member of the benzimidazole class of compounds. While specific data for this compound is limited, this guide synthesizes safety information from closely related benzimidazole derivatives to establish a robust and cautious disposal protocol.
I. Hazard Assessment and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from related benzimidazole compounds. Always consult the specific Safety Data Sheet (SDS) for the compound if available.
Summary of Potential Hazards:
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed or inhaled. Some benzimidazole derivatives have shown moderate acute oral toxicity. | Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation. Do not eat, drink, or smoke when handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear appropriate chemical-resistant gloves and a lab coat.[2] Avoid contact with skin.[3] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Handle in a chemical fume hood to avoid inhalation of dust or vapors.[2][4] |
| Environmental Hazards | Do not let product enter drains.[2][4] | Collect all waste for proper disposal. Prevent release to the environment. |
Personal Protective Equipment (PPE):
A full complement of PPE should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator may be necessary.[5]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition if the material is flammable or used with flammable solvents.
-
Contain the Spill:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[4][5] Place the collected material into a suitable, labeled container for disposal.[4][5]
-
For solutions: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed, labeled container for disposal.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.
-
Wash Hands Thoroughly: After cleanup is complete, wash hands and any affected skin areas with soap and water.
III. Disposal Procedures
Chemical waste generators are responsible for ensuring that waste is disposed of in accordance with all federal, state, and local regulations.[5] Never dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect pure this compound and any materials contaminated with it (e.g., weighing paper, contaminated PPE) in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible wastes, such as strong oxidizing agents.[5][6]
-
-
Waste Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all components of a mixture, including solvents.
-
Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste.[7]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4] The likely method of disposal will be incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[7]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[7]
-
After proper rinsing, the container can be disposed of according to institutional guidelines.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 1-Methyl-1H-benzo[d]imidazol-5-ol | C8H8N2O | CID 840445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. METHYL 1-METHYL-1H-BENZIMIDAZOLE-6-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-methyl-1H-benzo[d]imidazol-6-ol
Essential Safety and Handling Guide for 1-methyl-1H-benzo[d]imidazol-6-ol
This document provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is based on data from structurally similar compounds, including its isomer 1-methyl-1H-benzo[d]imidazol-5-ol and other benzimidazole derivatives. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for any additional requirements.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include the potential for skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves. Nitrile gloves are a suitable minimum for incidental contact. For prolonged or direct contact, heavyweight nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood, or when the material may become airborne. |
Operational Plan for Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Chemical and Physical Properties (Data from Analogous Compounds)
The following table summarizes the known physical and chemical properties of compounds structurally similar to this compound. This data should be used as a general guideline.
| Property | Value (for METHYL 1-METHYL-1H-BENZIMIDAZOLE-6-CARBOXYLATE) | Reference |
| Molecular Weight | 148.16 g/mol (for 1-methyl-1H-benzo[d]imidazol-5-ol) | [1] |
| Boiling Point | 345.9°C at 760 mmHg | |
| Flash Point | 163°C | |
| Appearance | White to pale yellow crystalline powder (inferred) | |
| Solubility | No data available |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect all unused this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated solid waste, such as gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
